zinc;2,2,2-trifluoroacetate;hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C2H2F3O3Zn+ |
|---|---|
Molecular Weight |
196.4 g/mol |
IUPAC Name |
zinc;2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/C2HF3O2.H2O.Zn/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+2/p-1 |
InChI Key |
GZYWXAMXXQSTMI-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].O.[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Zinc Trifluoroacetate Hydrate for Researchers and Drug Development Professionals
Introduction
Zinc trifluoroacetate hydrate, with the chemical formula Zn(CF₃COO)₂·xH₂O, is an organometallic compound that has garnered significant interest within the scientific community. Its utility as a potent Lewis acid catalyst in organic synthesis, a precursor in materials science, and a valuable reagent in biochemical research has made it a focal point for numerous studies. This technical guide aims to provide a comprehensive overview of the properties, synthesis, and applications of zinc trifluoroacetate hydrate, with a particular focus on its role in catalytic processes relevant to drug development.
Core Properties of Zinc Trifluoroacetate Hydrate
Zinc trifluoroacetate hydrate is typically a white to off-white crystalline powder. The trifluoroacetate anion's strong electron-withdrawing nature significantly enhances the Lewis acidity of the zinc cation (Zn²⁺), which is central to its high catalytic activity.[1] This enhanced acidity allows for the activation of a wide range of substrates in organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of zinc trifluoroacetate hydrate is presented in the table below. It is important to note that the degree of hydration (x) can vary, which may influence some of these properties. The dihydrate is a common form.
| Property | Value | Reference |
| Molecular Formula | C₄H₂F₆O₅Zn (for the monohydrate) | [2] |
| Molecular Weight | 309.4 g/mol (for the monohydrate) | [2] |
| Exact Mass | 307.909784 Da (for the monohydrate) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >103°C (decomposes) | [4] |
| Density | Not available | |
| Solubility | Soluble in water. Slightly soluble in DMSO and methanol. | [3] |
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization of zinc trifluoroacetate hydrate.
-
Infrared (IR) Spectroscopy: The IR spectrum of zinc trifluoroacetate hydrate is expected to show strong absorption bands corresponding to the C=O and C-F stretching vibrations of the trifluoroacetate ligand. The presence of water of hydration would be indicated by a broad absorption band in the O-H stretching region (typically around 3200-3500 cm⁻¹).
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For zinc trifluoroacetate hydrate, a single resonance is expected for the -CF₃ group. The chemical shift will be influenced by the coordination environment of the trifluoroacetate ligand to the zinc center.
Experimental Protocols
Synthesis of Zinc Trifluoroacetate Dihydrate
While specific, detailed protocols for the synthesis of zinc trifluoroacetate hydrate are not extensively published, a general and reliable method involves the reaction of a zinc source with trifluoroacetic acid. The following is a representative experimental protocol adapted from the synthesis of similar metal triflates.[5]
Materials:
-
Zinc carbonate (ZnCO₃)
-
Trifluoroacetic acid (CF₃COOH)
-
Methanol (anhydrous)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add a suspension of zinc carbonate (1.0 eq) in anhydrous methanol.
-
Slowly add trifluoroacetic acid (2.2 eq) dropwise to the suspension at room temperature. Effervescence (CO₂ evolution) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Allow the resulting clear solution to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.
-
Recrystallize the crude product from a minimal amount of hot deionized water.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum to a constant weight to obtain zinc trifluoroacetate dihydrate.
Characterization: The product can be characterized by melting point determination, IR spectroscopy, and elemental analysis to confirm its identity and purity.
Applications in Catalysis and Drug Development
The enhanced Lewis acidity of zinc trifluoroacetate makes it an effective catalyst for a variety of organic reactions that are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Zinc-Catalyzed Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Zinc trifluoroacetate can catalyze the reaction between an enolate and an aldehyde or ketone to form a β-hydroxy carbonyl compound. The zinc ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the electrophile, thereby activating it towards nucleophilic attack by the enolate.
The mechanism is believed to proceed through a chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model for metal enolates.[6] This model helps to explain the stereochemical outcome of the reaction.
Zinc-Catalyzed Transesterification
Transesterification, the conversion of one ester to another, is another important transformation catalyzed by zinc trifluoroacetate. This reaction is particularly relevant in the synthesis of various esters used as prodrugs or in the modification of natural products. The mechanism involves the coordination of the zinc ion to the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by an alcohol.
Role in Proteomics
While the direct application of zinc trifluoroacetate hydrate in specific, routine proteomic workflows is not extensively documented, its properties suggest potential utility. For instance, its ability to interact with and potentially stabilize certain protein conformations could be explored in structural biology studies.[1] Furthermore, as zinc is an essential cofactor for a large number of proteins (the "zinc proteome"), understanding the interactions of zinc compounds like zinc trifluoroacetate with proteins is an active area of research.[7][8]
Conclusion
Zinc trifluoroacetate hydrate is a versatile and powerful chemical tool for researchers, scientists, and drug development professionals. Its strong Lewis acidity, coupled with its relative stability and ease of handling, makes it an attractive catalyst for a range of important organic transformations. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for harnessing its full potential in the synthesis of complex molecules and the development of new therapeutic agents. Further research into its catalytic mechanisms and potential applications in areas such as proteomics will undoubtedly continue to expand its role in the chemical and biomedical sciences.
References
- 1. americanelements.com [americanelements.com]
- 2. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 6. Tetranuclear Zinc Cluster-Catalyzed Transesterification | Semantic Scholar [semanticscholar.org]
- 7. Dual mechanism of zinc-proline catalyzed aldol reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Zinc Trifluoroacetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of zinc trifluoroacetate hydrate, a compound of significant interest in catalysis and materials science. While a definitive, publicly available crystal structure of the hydrated form remains elusive in major crystallographic databases, this document outlines the established knowledge, presents a detailed experimental protocol for its structural determination via single-crystal X-ray diffraction, and offers visualizations of key chemical and experimental workflows.
Introduction
Zinc trifluoroacetate, with the general formula Zn(CF₃COO)₂ · xH₂O, is a white, crystalline solid valued for its strong Lewis acidity.[1] This property, stemming from the electron-withdrawing nature of the trifluoroacetate groups, makes it a highly effective catalyst in a variety of organic transformations.[1] Its applications extend to the synthesis of metal-organic frameworks (MOFs) and as a reagent in biochemical studies.[1] A precise understanding of its three-dimensional crystal structure is paramount for elucidating structure-activity relationships, optimizing its catalytic performance, and designing novel materials.
This guide addresses the current state of knowledge regarding its structure and provides the necessary protocols for its experimental determination.
Synthesis and Properties
Zinc trifluoroacetate hydrate is typically synthesized through the reaction of a zinc source, such as zinc oxide or zinc carbonate, with trifluoroacetic acid.[2] The resulting hydrated salt can be crystallized from the reaction mixture. The compound is soluble in water and exists as a powder.[3]
General Physical and Chemical Properties:
| Property | Value |
| Chemical Formula | C₄H₂F₆O₅Zn[4] |
| Molecular Weight | 309.4 g/mol (hydrated)[4] |
| Appearance | White crystalline powder[3] |
| CAS Number | 207801-31-8[3] |
| Solubility | Soluble in water[3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol provides a detailed methodology for obtaining the crystal structure of zinc trifluoroacetate hydrate.
Objective: To grow suitable single crystals of zinc trifluoroacetate hydrate and determine its crystal structure using a single-crystal X-ray diffractometer.
Materials and Equipment:
-
Zinc trifluoroacetate hydrate
-
Solvents for recrystallization (e.g., water, ethanol, or solvent mixtures)
-
Small vials or test tubes
-
Microscope
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS).
-
Cryo-system for low-temperature data collection
-
Crystallographic software for data processing, structure solution, and refinement (e.g., SHELX, Olex2).
Methodology:
-
Crystal Growth:
-
Prepare a saturated or near-saturated solution of zinc trifluoroacetate hydrate in a suitable solvent or solvent system at a slightly elevated temperature.
-
Slowly cool the solution to room temperature. Alternatively, allow for slow evaporation of the solvent at a constant temperature.
-
Visually inspect the resulting crystals under a microscope to select a well-formed single crystal with sharp edges and no visible defects. The ideal crystal size for diffraction is typically in the range of 0.1-0.3 mm in all dimensions.
-
-
Crystal Mounting:
-
Carefully mount the selected crystal on a glass fiber, a polymer loop, or a micromeshed mount using a small amount of inert oil or grease.
-
Attach the mount to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using the cryo-system to minimize thermal vibrations and potential crystal decay.
-
Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections. This typically involves a series of ω and φ scans.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensity and standard uncertainty for each reflection.
-
Apply corrections for Lorentz and polarization effects, absorption, and potential crystal decay.
-
Merge the redundant data to produce a final set of unique reflections.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the heavier atoms (Zn).
-
Use the initial model to calculate structure factors and compare them with the observed structure factors.
-
Locate the remaining non-hydrogen atoms from a difference Fourier map.
-
Refine the atomic coordinates, and anisotropic displacement parameters for all non-hydrogen atoms using a full-matrix least-squares method.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
-
Anticipated Crystal Structure Data
While the specific crystal structure of zinc trifluoroacetate hydrate is not yet publicly available, the following tables illustrate how the quantitative data would be presented upon successful experimental determination.
Table 1: Crystallographic Data and Structure Refinement Details.
| Parameter | Placeholder Value |
| Empirical formula | C₄H₂F₆O₅Zn |
| Formula weight | 309.43 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |
| b = Y.YYYY(Y) Å, β = XX.XX(X)° | |
| c = Z.ZZZZ(Z) Å, γ = 90° | |
| Volume | V ų |
| Z | e.g., 4 |
| Density (calculated) | ρ g/cm³ |
| Absorption coefficient | μ mm⁻¹ |
| F(000) | e.g., 600 |
| Crystal size | X x Y x Z mm³ |
| Theta range for data collection | θ_min to θ_max° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | N_collected |
| Independent reflections | N_unique [R(int) = R_int] |
| Completeness to theta = θ_max° | XX.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | N_data / N_restraints / N_params |
| Goodness-of-fit on F² | GOF |
| Final R indices [I>2sigma(I)] | R1 = R1_obs, wR2 = wR2_obs |
| R indices (all data) | R1 = R1_all, wR2 = wR2_all |
| Largest diff. peak and hole | e_max and e_min e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Degree (°) |
| Zn-O(1) | X.XXX(X) | O(1)-Zn-O(2) | XX.X(X) |
| Zn-O(3) | Y.YYY(Y) | O(1)-Zn-O(W1) | YY.Y(Y) |
| Zn-O(W1) | Z.ZZZ(Z) | O(3)-Zn-O(W1) | ZZ.Z(Z) |
| C(1)-O(1) | A.AAA(A) | F(1)-C(2)-F(2) | AA.A(A) |
| C(1)-O(2) | B.BBB(B) | O(1)-C(1)-C(2) | BB.B(B) |
Visualizations
The following diagrams illustrate the key chemical and experimental workflows related to the study of zinc trifluoroacetate hydrate.
Conclusion
This technical guide has summarized the current understanding of zinc trifluoroacetate hydrate and provided a detailed, actionable protocol for the determination of its crystal structure. While the definitive crystallographic data for the hydrated form is not readily found in the public domain, the methodologies outlined here provide a clear path for researchers to obtain this crucial information. The elucidation of the precise three-dimensional arrangement of atoms in zinc trifluoroacetate hydrate will undoubtedly contribute to a deeper understanding of its properties and facilitate the design of new catalysts and materials with enhanced functionalities.
References
An In-depth Technical Guide to Zinc Trifluoroacetate Hydrate
This technical guide provides a comprehensive overview of zinc trifluoroacetate hydrate, a significant compound for researchers, scientists, and professionals in drug development. This document details its chemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly as a catalyst in organic synthesis.
Core Chemical Properties
Zinc trifluoroacetate is a metal salt consisting of a central zinc cation (Zn²⁺) coordinated to two trifluoroacetate anions (CF₃COO⁻). It is commonly available in its hydrated form, where water molecules are integrated into its crystal structure. The level of hydration can vary.
Quantitative Data Summary
The following table summarizes the key quantitative data for zinc trifluoroacetate and its common monohydrate form.
| Property | Anhydrous Zinc Trifluoroacetate | Zinc Trifluoroacetate Monohydrate |
| Molecular Formula | C₄F₆O₄Zn[1] | C₄H₂F₆O₅Zn[2] |
| Linear Formula | Zn(CF₃COO)₂ | Zn(CF₃COO)₂ · H₂O |
| Molecular Weight | 291.42 g/mol (anhydrous basis)[3] | 309.4 g/mol [2] |
| CAS Number | 207801-31-8 (for the hydrate)[3] | 207801-31-8[2] |
| Appearance | White powder or chunks[3][4] | White powder[5] |
| Solubility | Soluble in water[5] | Soluble in water[5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of zinc trifluoroacetate hydrate are crucial for its effective application in research and development.
Synthesis of Zinc Trifluoroacetate Hydrate
A common method for synthesizing zinc trifluoroacetate hydrate involves the reaction of a zinc-containing precursor with trifluoroacetic acid.
Materials:
-
Zinc oxide (ZnO) or Zinc carbonate (ZnCO₃)
-
Trifluoroacetic acid (CF₃COOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, slowly add a stoichiometric amount of zinc oxide or zinc carbonate to a stirred aqueous solution of trifluoroacetic acid. The addition should be done portion-wise to control the effervescence if using zinc carbonate.
-
Continue stirring the mixture at room temperature until the zinc precursor is completely dissolved, resulting in a clear solution.
-
Gently heat the solution to approximately 60°C to ensure the reaction is complete and to concentrate the solution.
-
Allow the solution to cool to room temperature, and then induce crystallization by further cooling in an ice bath or by slow evaporation of the solvent.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted trifluoroacetic acid.
-
Dry the crystals under vacuum at a low temperature to obtain the final zinc trifluoroacetate hydrate product.
Characterization of Zinc Trifluoroacetate Hydrate
To confirm the identity and purity of the synthesized compound, several analytical techniques can be employed.
1. Zinc Content Analysis by EDTA Titration:
-
Principle: The percentage of zinc in the compound can be determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA).
-
Procedure: A known mass of the synthesized zinc trifluoroacetate hydrate is dissolved in a buffered aqueous solution. An appropriate indicator is added, and the solution is titrated with a standardized EDTA solution until a color change at the endpoint is observed. The zinc content can then be calculated. A typical composition is ≤21.8% zinc.[3]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR spectroscopy is used to identify the characteristic functional groups in the molecule.
-
Procedure: A small sample of the compound is analyzed to obtain its infrared spectrum. The spectrum should show characteristic absorption bands for the carboxylate group (COO⁻) of the trifluoroacetate ligand and the O-H stretching of the water of hydration.
3. Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the number of water molecules of hydration.
-
Procedure: A sample is heated at a controlled rate in a TGA instrument. The mass loss at specific temperatures corresponds to the loss of water molecules, allowing for the determination of the hydration state.
Applications in Research and Development
Zinc trifluoroacetate hydrate is a versatile compound with applications in various fields of chemical synthesis.
-
Catalysis: It serves as a Lewis acid catalyst in a variety of organic reactions, such as acylation and the synthesis of heterocyclic compounds.[6] Its catalytic activity is valuable in the synthesis of complex molecules, including pharmaceutical intermediates.
-
Proteomics Research: The compound is also noted as a useful biochemical for proteomics research, although specific applications are less detailed in the general literature.[4][7]
-
Precursor for Materials Science: It can be used as a precursor for the synthesis of other zinc-containing materials, such as zinc-based metal-organic frameworks (MOFs), which have applications in drug delivery and medical imaging.[8]
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of zinc trifluoroacetate hydrate.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三氟乙酸锌 水合物 | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 018686.14 [thermofisher.com]
- 5. alfachemic.com [alfachemic.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scbt.com [scbt.com]
- 8. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Zinc Trifluoroacetate Hydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of zinc trifluoroacetate hydrate in various organic solvents. While quantitative data remains elusive in publicly available literature, this document compiles existing qualitative information and outlines a comprehensive experimental protocol for determining precise solubility. This guide is intended to be a valuable resource for researchers in chemical synthesis, drug development, and materials science who utilize zinc trifluoroacetate hydrate.
Core Properties of Zinc Trifluoroacetate Hydrate
Zinc trifluoroacetate hydrate, with the chemical formula Zn(CF₃COO)₂·xH₂O, is a white crystalline solid. The presence of the electron-withdrawing trifluoroacetate groups significantly influences its chemical behavior and solubility. It is known to be soluble in water.[1]
Solubility in Organic Solvents: A Qualitative Summary
Current literature and supplier data provide limited qualitative information on the solubility of zinc trifluoroacetate hydrate in organic solvents. The following table summarizes the available data for common laboratory solvents. It is important to note that "slightly soluble" indicates that the compound has low solubility, but no specific quantitative values have been published.
| Solvent | Chemical Formula | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly soluble[2][3] |
| Methanol | CH₃OH | Slightly soluble[2][3] |
| Ethanol | C₂H₅OH | No data available |
| Acetone | C₃H₆O | No data available |
| Acetonitrile | C₂H₃N | No data available |
| Dichloromethane | CH₂Cl₂ | No data available |
| Tetrahydrofuran (THF) | C₄H₈O | No data available |
| Toluene | C₇H₈ | No data available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | No data available |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for the quantitative determination of zinc trifluoroacetate hydrate solubility in an organic solvent. This protocol is based on the isothermal equilibrium method, a common and reliable technique for solubility measurement.
Objective: To determine the saturation solubility of zinc trifluoroacetate hydrate in a selected organic solvent at a specific temperature.
Materials:
-
Zinc trifluoroacetate hydrate (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Temperature-controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Analytical instrumentation for zinc quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or a validated titration method)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of zinc trifluoroacetate hydrate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the suspension to settle for a specified time (e.g., 2-4 hours) at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette, avoiding any solid particles.
-
Immediately filter the collected supernatant through a syringe filter (also pre-warmed) into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.
-
Accurately weigh the filtered solution.
-
-
Quantification of Solute:
-
Dilute the filtered solution with an appropriate solvent to a concentration range suitable for the chosen analytical method.
-
Analyze the concentration of zinc in the diluted solution using a calibrated analytical instrument (e.g., AAS or ICP-MS).
-
Alternatively, the solvent can be evaporated from a known mass of the filtered solution, and the mass of the residual solid zinc trifluoroacetate hydrate can be determined gravimetrically.
-
-
Calculation of Solubility:
-
Calculate the concentration of zinc trifluoroacetate hydrate in the original saturated solution based on the analytical results and dilution factors.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key stages of the isothermal equilibrium method for determining the solubility of zinc trifluoroacetate hydrate in an organic solvent.
Logical Relationship in Solubility Assessment
The decision-making process for utilizing zinc trifluoroacetate hydrate in a solvent-based system is outlined in the following diagram. This highlights the logical progression from initial qualitative assessment to quantitative determination and final application.
Caption: A logical diagram depicting the workflow for assessing the solubility of zinc trifluoroacetate hydrate for a specific application.
References
- 1. Zinc trifluoroacetate hydrate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. ZINC TRIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]
- 3. 21907-47-1 CAS MSDS (ZINC TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Thermal Decomposition of Zinc Trifluoroacetate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc trifluoroacetate hydrate, a compound with increasing relevance in catalysis and materials science, undergoes thermal decomposition to yield various products depending on the experimental conditions. Understanding the thermal behavior of this compound is crucial for its application in processes where it is subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of zinc trifluoroacetate hydrate, drawing upon available data for the compound and its analogs. It details experimental methodologies for thermal analysis, presents available quantitative data, and proposes a likely decomposition pathway.
Introduction
Zinc trifluoroacetate, with the chemical formula Zn(CF₃COO)₂, is a zinc salt of trifluoroacetic acid. It often exists in a hydrated form, Zn(CF₃COO)₂·xH₂O, where the number of water molecules can vary. The presence of the highly electronegative trifluoromethyl group significantly influences the properties of the trifluoroacetate anion and, consequently, the thermal stability of the salt compared to its acetate analog. Thermal decomposition is a critical characteristic of this compound, particularly in applications such as the synthesis of zinc-containing nanomaterials, catalysts, and in various chemical vapor deposition (CVD) processes.
This guide aims to consolidate the understanding of the thermal decomposition process of zinc trifluoroacetate hydrate, providing researchers and professionals with a detailed reference. Due to the limited availability of specific experimental data for zinc trifluoroacetate hydrate in publicly accessible literature, this guide also draws comparative insights from the thermal analysis of related metal trifluoroacetates and zinc acetate.
Physicochemical Properties
A summary of the key physicochemical properties of zinc trifluoroacetate hydrate is provided in Table 1.
Table 1: Physicochemical Properties of Zinc Trifluoroacetate Hydrate
| Property | Value | Reference |
| Chemical Formula | C₄H₂F₆O₅Zn | --INVALID-LINK-- |
| Molecular Weight | 309.4 g/mol (for the monohydrate) | --INVALID-LINK-- |
| Appearance | White crystalline solid | EvitaChem |
| Solubility | Soluble in water and organic solvents | EvitaChem |
| Decomposition Temperature | No data available | ChemicalBook |
Thermal Decomposition Pathway
The thermal decomposition of zinc trifluoroacetate hydrate is expected to proceed in a multi-step process. A proposed pathway is illustrated in the diagram below, which is based on the known behavior of similar metal carboxylates.
safety and handling of zinc trifluoroacetate hydrate
An In-depth Technical Guide on the Safety and Handling of Zinc Trifluoroacetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for zinc trifluoroacetate hydrate, a compound utilized in various research and development applications, including proteomics and chemical synthesis. Given the limited availability of quantitative toxicological data, a cautious and informed approach to its handling is paramount. This document summarizes the available safety information, outlines safe handling procedures, and provides emergency protocols.
Chemical Identification and Physical Properties
Zinc trifluoroacetate hydrate is a white crystalline solid. It is hygroscopic, meaning it readily absorbs moisture from the air. Key identification and property data are summarized below.
| Property | Value |
| Chemical Name | Zinc trifluoroacetate hydrate |
| Synonyms | Trifluoroacetic acid zinc salt hydrate, Zinc(II) 2,2,2-trifluoroacetate hydrate |
| CAS Number | 207801-31-8 |
| Molecular Formula | Zn(CF₃COO)₂ · xH₂O |
| Molecular Weight | 291.42 g/mol (anhydrous basis)[1] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol.[2] |
| Stability | Hygroscopic; sensitive to moisture.[3] |
| Storage Temperature | Store in a cool, dry place under an inert atmosphere.[3][4] |
Hazard Identification and Classification
Zinc trifluoroacetate hydrate is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Classification: [5]
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases): [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
There is a notable lack of quantitative toxicological data for zinc trifluoroacetate hydrate in publicly available literature and safety data sheets.
| Toxicity Data | Value |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Note: The absence of data does not imply that the substance is non-toxic. Standard precautions for handling hazardous chemicals should be strictly followed.
Experimental Protocols: Safe Handling Workflow
Due to the lack of specific, detailed experimental protocols in the available literature, a general workflow for the safe handling of zinc trifluoroacetate hydrate is presented below. This workflow is based on standard laboratory safety practices for handling hazardous, hygroscopic solids.
Caption: A generalized workflow for the safe handling of zinc trifluoroacetate hydrate.
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid measures should be taken:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling zinc trifluoroacetate hydrate.
Caption: Required personal protective equipment for handling zinc trifluoroacetate hydrate.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of zinc trifluoroacetate hydrate and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. It is hygroscopic and should be protected from moisture.[3]
-
Incompatible Materials: Strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.
Conclusion
Zinc trifluoroacetate hydrate is a valuable research chemical that requires careful handling due to its irritant properties and the lack of comprehensive toxicological data. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. Zinc trifluoroacetate 207801-31-8 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
CAS number 207801-31-8 properties and uses
An In-Depth Technical Guide to GSK1070916: An Aurora B/C Kinase Inhibitor
Executive Summary: This document provides a comprehensive technical overview of GSK1070916, a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases. Initially, it is important to clarify a discrepancy in the provided CAS number. While CAS number 207801-31-8 is associated with Zinc trifluoroacetate hydrate by major chemical suppliers, the compound of significant interest to researchers in drug development, and the subject of this guide, is GSK1070916, which has the CAS number 942918-07-2[][2][3][4]. This guide will focus exclusively on the properties and uses of GSK1070916.
GSK1070916 has demonstrated significant anti-proliferative activity across a wide range of human tumor cell lines and has shown anti-tumor effects in various xenograft models[5][6]. Its mechanism of action involves the inhibition of key mitotic kinases, leading to defects in cell division and subsequent apoptosis[5][6]. This guide details the physicochemical properties, mechanism of action, and experimental data related to GSK1070916, making it a valuable resource for researchers and professionals in the field of oncology and drug development.
Physicochemical Properties
GSK1070916 is a synthetic organic small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 942918-07-2 | [][2][3][4] |
| Molecular Formula | C30H33N7O | [][2] |
| Molecular Weight | 507.63 g/mol | [][2] |
| Appearance | Off-white to light yellow solid | [] |
| Solubility | Soluble in DMSO (>10 mM) | [3] |
| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [] |
Mechanism of Action
GSK1070916 is a reversible and ATP-competitive inhibitor that is highly potent and selective for Aurora B and Aurora C kinases over Aurora A kinase[5][7]. The Aurora kinase family plays a critical role in the regulation of mitosis, and their overexpression is common in various human cancers[5][8].
-
Aurora B Kinase: A key component of the chromosomal passenger complex, Aurora B is essential for proper chromosome segregation and cytokinesis.
-
Aurora C Kinase: While less studied, Aurora C is also involved in meiosis and mitosis.
By inhibiting Aurora B and C, GSK1070916 disrupts the mitotic process. Human tumor cells treated with GSK1070916 exhibit a dose-dependent inhibition of the phosphorylation of histone H3 on serine 10, a specific substrate of Aurora B kinase[5][6]. This inhibition leads to a failure of cell division, resulting in polyploidy and eventual apoptosis[5][6].
Signaling Pathway Diagram
Caption: Mechanism of action of GSK1070916.
Biological Activity and Uses in Research
GSK1070916 has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines and has been evaluated in preclinical in vivo models and a Phase I clinical trial[5][9].
In Vitro Activity
GSK1070916 inhibits the proliferation of over 100 human tumor cell lines with EC50 values typically below 10 nM[5][6]. A significant decrease in potency is observed in non-dividing, normal human umbilical vein endothelial cells, which is consistent with its mitosis-specific mechanism of action[5][6].
| Parameter | Value | Reference |
| Aurora B Ki | 0.38 ± 0.29 nM | [4] |
| Aurora C Ki | 1.45 ± 0.35 nM | [4] |
| Aurora A Ki | 492 ± 61 nM | [4] |
| EC50 (A549 lung cancer cells) | 7 nM | [4] |
| Median EC50 (panel of >100 tumor cell lines) | <10 nM | [5][6] |
In Vivo Activity
In nude mice with human tumor xenografts, intraperitoneal administration of GSK1070916 led to dose-dependent inhibition of histone H3 phosphorylation[5][6]. It has shown anti-tumor effects in models of breast, colon, and lung cancer, as well as leukemia[5][6].
| Xenograft Model | Outcome | Reference |
| Breast, Colon, Lung, Leukemia | Anti-tumor effects | [5][6] |
Experimental Protocols
Aurora Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds like GSK1070916 is a kinase assay that measures the phosphorylation of a synthetic peptide substrate.
Workflow Diagram:
Caption: General workflow for an Aurora kinase inhibition assay.
Detailed Methodology:
-
Enzyme-Inhibitor Pre-incubation: Recombinant Aurora B/C kinase is pre-incubated with varying concentrations of GSK1070916 for a defined period (e.g., 30 minutes) to allow for inhibitor binding[3].
-
Reaction Initiation: The kinase reaction is initiated by the addition of a synthetic peptide substrate (e.g., a biotinylated peptide) and ATP (often radiolabeled, such as [γ-33P]ATP)[3].
-
Reaction Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation[3].
-
Reaction Termination: The reaction is stopped, for example, by the addition of a solution that disrupts the kinase activity[3].
-
Detection: The amount of phosphorylated peptide is quantified. This can be achieved through various methods, such as scintillation counting for radiolabeled ATP or fluorescence polarization[3].
Cell Proliferation Assay
The anti-proliferative effects of GSK1070916 on cancer cell lines are typically measured using assays that quantify cell viability.
Workflow Diagram:
Caption: General workflow for a cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[4].
-
Compound Treatment: The cells are then treated with a serial dilution of GSK1070916.
-
Incubation: The plates are incubated for a period of time, typically 3 to 7 days, to allow for the anti-proliferative effects to manifest[4].
-
Viability Assessment: A cell viability reagent, such as MTT or a luminescent cell viability assay reagent (e.g., CellTiter-Glo), is added to the wells.
-
Signal Measurement: The resulting signal (absorbance for MTT, luminescence for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The data is normalized to untreated controls, and the half-maximal effective concentration (EC50) is calculated.
Clinical Development
A Phase I clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916A in patients with advanced solid tumors[9][10]. The study aimed to determine the maximum tolerated dose and a safe dose for potential Phase II trials[10][11]. The trial found a safe and effective dose of GSK1070916A.
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant preclinical anti-tumor activity. Its well-defined mechanism of action, involving the disruption of mitosis and induction of apoptosis, makes it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive summary of its properties, biological activities, and experimental methodologies for its evaluation, serving as a key resource for researchers in the field.
References
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. トリフルオロ酢酸亜鉛 水和物 | Sigma-Aldrich [sigmaaldrich.com]
- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Lewis Acidity of Zinc Trifluoroacetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Lewis acidity of zinc trifluoroacetate hydrate, a versatile and powerful catalyst in organic synthesis. Its enhanced reactivity, owing to the electron-withdrawing nature of the trifluoroacetate ligands, makes it a subject of significant interest. This document outlines the theoretical basis of its Lewis acidity, methods for its quantification, and practical experimental protocols for its application.
Introduction to the Lewis Acidity of Zinc Trifluoroacetate Hydrate
Zinc(II) ions are known to function as Lewis acids, accepting electron pairs from Lewis bases. In zinc trifluoroacetate hydrate (Zn(CF₃COO)₂·xH₂O), the Lewis acidity of the zinc center is significantly enhanced by the presence of the two trifluoroacetate anions. The three highly electronegative fluorine atoms on the acetate group create a strong inductive effect, withdrawing electron density from the zinc ion and increasing its capacity to accept electron pairs from donor molecules. This heightened Lewis acidity is the primary reason for its efficacy as a catalyst in a variety of organic transformations.[1]
The hydrated form of this salt means that water molecules are coordinated to the zinc ion in the solid state. In solution, these water molecules can be displaced by other Lewis basic substrates, allowing the zinc center to act as a catalyst. The presence of coordinated water can also impart Brønsted acidity to the system, as the zinc ion polarizes the O-H bonds of the water molecules, making them more likely to donate a proton.[2][3][4]
Quantitative Assessment of Lewis Acidity
The most widely accepted method for quantifying the Lewis acidity of a compound is the Gutmann-Beckett method.[5] This technique utilizes triethylphosphine oxide (TEPO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the extent of the Lewis acid-base interaction.[6][7]
The oxygen atom of TEPO acts as a Lewis base, and upon interaction with a Lewis acid, the electron density around the phosphorus nucleus decreases. This deshielding effect results in a downfield shift of the ³¹P NMR signal. The magnitude of this shift is then used to calculate the Acceptor Number (AN), a dimensionless quantity that represents the Lewis acidity.[5]
While a specific Acceptor Number for zinc trifluoroacetate hydrate has not been reported in the literature, a comparative analysis with other known Lewis acids can provide a valuable context for its reactivity.
Table 1: Acceptor Numbers (AN) of Selected Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
| Hexane | 0 |
| TiCl₄ | 70 |
| B(C₆F₅)₃ | 82 |
| AlCl₃ | 87 |
| BF₃ | 89 |
| SbCl₅ | 100 |
| BI₃ | 115 |
Data sourced from various chemical literature.[5]
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
The following protocol outlines the steps to determine the Acceptor Number of zinc trifluoroacetate hydrate.
Materials:
-
Zinc trifluoroacetate hydrate
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂)
-
NMR tubes
-
High-field NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a known concentration of TEPO in the chosen deuterated solvent (e.g., 0.05 M).
-
Accurately weigh a sample of zinc trifluoroacetate hydrate and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration (e.g., 0.1 M). Note: Gentle heating or sonication may be required to ensure complete dissolution. The exact concentration may need to be determined by techniques such as EDTA titration if the degree of hydration is not precisely known.[8]
-
-
NMR Sample Preparation:
-
In an NMR tube, mix a precise volume of the TEPO stock solution with a precise volume of the zinc trifluoroacetate hydrate stock solution to achieve a 1:1 molar ratio.
-
Prepare a reference sample containing only the TEPO stock solution in the same deuterated solvent.
-
-
NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum for both the sample containing the zinc salt and the reference sample. Ensure consistent acquisition parameters (e.g., temperature, number of scans) for both measurements.
-
-
Data Analysis:
-
Determine the chemical shift (δ) of the ³¹P signal for both samples.
-
Calculate the change in chemical shift (Δδ) = δ(sample) - δ(reference).
-
Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of TEPO in hexane.[5]
-
References
- 1. scbt.com [scbt.com]
- 2. Hydrated metal ions as weak Brønsted acids show promoting effects on proton conduction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 7. magritek.com [magritek.com]
- 8. Zinc trifluoroacetate hydrate | 207801-31-8 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Zinc Trifluoroacetate Hydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc trifluoroacetate hydrate, Zn(CF₃COO)₂·xH₂O, is a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its utility stems from the electron-withdrawing nature of the trifluoroacetate groups, which enhances the Lewis acidity of the zinc center, coupled with its good solubility in many organic solvents.[1][2] This catalyst is particularly effective in reactions requiring the activation of carbonyl compounds and other electrophiles. It offers a milder and often more selective alternative to traditional Lewis acids, making it a valuable tool in modern organic synthesis, including the construction of complex molecules relevant to drug discovery and development.
Applications in Organic Synthesis
Zinc trifluoroacetate hydrate has demonstrated efficacy in a range of important organic reactions:
-
Friedel-Crafts Alkylation: It is an effective catalyst for the Friedel-Crafts alkylation of electron-rich aromatic compounds, such as indoles, with aldehydes or alcohols.[3] This reaction is fundamental for the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activities.
-
Transesterification and Esterification: The catalyst facilitates the transesterification of esters and the esterification of carboxylic acids.[1] Its Lewis acidic nature activates the carbonyl group, making it more susceptible to nucleophilic attack by alcohols.
-
Cyclization Reactions: Zinc trifluoroacetate hydrate can be employed in the synthesis of heterocyclic compounds, such as oxazolines, through intramolecular cyclization reactions.[2]
-
Condensation Reactions: It can catalyze various condensation reactions, which are crucial for the formation of carbon-carbon and carbon-heteroatom bonds.
Key Application: Synthesis of Bis(indolyl)methanes
A prominent application of zinc trifluoroacetate hydrate is in the synthesis of bis(indolyl)methanes via the Friedel-Crafts alkylation of indoles with aldehydes. This reaction is of significant interest due to the diverse biological activities exhibited by the bis(indolyl)methane scaffold, including anticancer, antibacterial, and anti-inflammatory properties.[1]
General Reaction Scheme
Caption: General scheme for the synthesis of bis(indolyl)methanes.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of bis(indolyl)methanes using zinc trifluoroacetate hydrate as a catalyst.
| Entry | Aldehyde (R-CHO) | Indole | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Indole | 5 | Acetonitrile | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Indole | 5 | Acetonitrile | 1.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Indole | 5 | Acetonitrile | 3 | 88 |
| 4 | 4-Nitrobenzaldehyde | Indole | 5 | Acetonitrile | 1 | 96 |
| 5 | Cinnamaldehyde | Indole | 5 | Acetonitrile | 2.5 | 85 |
| 6 | Benzaldehyde | 2-Methylindole | 5 | Acetonitrile | 2 | 90 |
Note: The data presented is representative and may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Procedure for the Synthesis of Bis(indolyl)methanes
This protocol describes a general method for the synthesis of bis(indolyl)methanes from indoles and aldehydes using zinc trifluoroacetate hydrate as a catalyst.
Materials:
-
Indole or substituted indole
-
Aldehyde
-
Zinc trifluoroacetate hydrate (Zn(CF₃COO)₂·xH₂O)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a stirred solution of indole (2.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
-
Add zinc trifluoroacetate hydrate (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure bis(indolyl)methane.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the synthesis of bis(indolyl)methanes.
Caption: Workflow for the synthesis of bis(indolyl)methanes.
Conclusion
Zinc trifluoroacetate hydrate is a highly effective and versatile catalyst for various organic transformations, most notably in the synthesis of bis(indolyl)methanes. Its ease of handling, mild reaction conditions, and high catalytic activity make it an attractive choice for both academic research and industrial applications in the field of organic synthesis and drug development. The provided protocols and data serve as a valuable starting point for researchers looking to utilize this efficient catalyst in their synthetic endeavors.
References
- 1. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Zinc Trifluoroacetate Hydrate Catalyzed Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of carboxylic acids with alcohols utilizing zinc trifluoroacetate hydrate as a catalyst. As a potent Lewis acid, zinc trifluoroacetate hydrate offers an efficient and versatile catalytic system for the formation of a wide range of esters, which are crucial intermediates in pharmaceutical and fine chemical synthesis.
Introduction
Esterification is a fundamental transformation in organic chemistry. Lewis acid catalysis represents a significant advancement in this area, often providing milder reaction conditions and enhanced selectivity compared to traditional Brønsted acid catalysis. Zinc trifluoroacetate, and the closely related zinc trifluoromethanesulfonate (zinc triflate, Zn(OTf)₂), are effective Lewis acid catalysts for this transformation.[1][2][3][4][5][6] They activate the carboxylic acid carbonyl group, facilitating nucleophilic attack by the alcohol. This methodology is applicable to a broad spectrum of substrates, including primary, secondary, and tertiary alcohols, as well as various aliphatic and aromatic carboxylic acids.[1][3]
Data Presentation
The following tables summarize the quantitative data from key studies on zinc triflate-catalyzed esterification reactions, offering a comparative overview of catalyst performance under different conditions.
Table 1: Comparison of Lewis Acid Catalysts in Microwave-Assisted Esterification of Phenylacetic Acid with Nonan-1-ol [1]
| Catalyst (0.1 mol equiv.) | Reaction Time (min) | Yield (%) |
| Zn(OTf)₂ | 5 | 93 |
| Bi(OTf)₃ | 5 | 85 |
| Cu(OTf)₂ | 10 | 80 |
| SnCl₂·2H₂O | 15 | 60 |
| InCl₃ | 15 | 55 |
| FeCl₃ | 20 | 40 |
| No Catalyst | 30 | 10 |
Table 2: Zinc Triflate-Catalyzed Microwave-Assisted Esterification of Various Carboxylic Acids and Alcohols [1]
| Carboxylic Acid | Alcohol | Reaction Time (min) | Yield (%) |
| Phenylacetic acid | Nonan-1-ol | 5 | 93 |
| Phenylacetic acid | Cyclohexanol | 7 | 88 |
| Phenylacetic acid | Benzyl alcohol | 4 | 95 |
| Phenylacetic acid | tert-Butanol | 10 | 75 |
| Acetic acid | Nonan-1-ol | 5 | 90 |
| Stearic acid | Nonan-1-ol | 6 | 85 |
| Benzoic acid | Nonan-1-ol | 3 | 85 |
| Benzoic acid | Cyclohexanol | 5 | 75 |
| 4-Nitrobenzoic acid | Benzyl alcohol | 3 | 80 |
| 4-Methoxybenzoic acid | Benzyl alcohol | 4 | 82 |
Table 3: Zinc(II) Salt-Catalyzed Esterification of Pelargonic Acid with 2-Ethylhexyl Alcohol under Conventional Heating (170 °C, 4 h) [4][5]
| Catalyst (1 mol%) | Yield (%) |
| ZnO | >94 |
| Zn(OAc)₂ | >94 |
| ZnCO₃ | >94 |
| Zn(OTf)₂ | >94 |
| Zn(ClO₄)₂ | >94 |
| ZnCl₂ | 88 |
| Zn(BF₄)₂ | 55 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Esterification [1]
This protocol is adapted from a study utilizing zinc triflate for the rapid and efficient synthesis of esters under solvent-free conditions.[1]
Materials:
-
Carboxylic acid (1 mmol)
-
Alcohol (1 mmol)
-
Zinc trifluoroacetate hydrate (or Zinc Triflate, Zn(OTf)₂) (0.1 mmol)
-
Silica gel (2 g, Type 60, pre-dried)
-
Open-ended glass tube
-
Commercial microwave oven (e.g., 1000 W)
Procedure:
-
In an open-ended glass tube, combine the carboxylic acid (1 mmol), alcohol (1 mmol), zinc trifluoroacetate hydrate (0.1 mmol), and dried silica gel (2 g).
-
Thoroughly mix the components.
-
Place the open tube in a commercial microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 900 W) for the time specified in Table 2 (typically 3-10 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the silica gel using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2: Chemoselective Esterification of Hydroxyl-Containing Carboxylic Acids [2][7]
This protocol is designed for the selective esterification of a carboxylic acid in the presence of a hydroxyl group, using a synergistic catalytic system.[2][7]
Materials:
-
Hydroxyl-containing carboxylic acid (1 equiv.)
-
Alcohol (1.2 equiv.)
-
Triphenylphosphine (PPh₃) (1.5 equiv.)
-
Iodine (I₂) (1.5 equiv.)
-
Zinc trifluoroacetate hydrate (or Zinc Triflate, Zn(OTf)₂) (0.1 equiv.)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of the hydroxyl-containing carboxylic acid and the alcohol in acetonitrile, add triphenylphosphine and iodine at room temperature.
-
Add the catalytic amount of zinc trifluoroacetate hydrate to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure ester, with the hydroxyl group preserved.
Visualizations
Catalytic Cycle of Zinc-Catalyzed Esterification
The following diagram illustrates the proposed catalytic cycle for the esterification reaction facilitated by a zinc(II) Lewis acid catalyst. The zinc ion activates the carbonyl carbon of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Proposed catalytic cycle for zinc trifluoroacetate catalyzed esterification.
Experimental Workflow for Microwave-Assisted Esterification
This diagram outlines the general laboratory workflow for the microwave-assisted synthesis of esters as described in Protocol 1.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Zn(OTf)2-promoted chemoselective esterification of hydroxyl group bearing carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
Applications of Zinc Trifluoroacetate Hydrate in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of zinc trifluoroacetate hydrate in the field of proteomics. The primary application identified is its use as a key component in advanced tissue fixation methods, ensuring the preservation of high-quality proteins for downstream analysis. This guide offers detailed application notes, experimental protocols, and visual workflows to facilitate the integration of this technology into your research.
Application Notes: Enhanced Protein Preservation with Zinc-Based Fixatives
Traditional formalin-based fixation methods can be detrimental to protein integrity due to extensive cross-linking, which can mask epitopes and interfere with protein extraction and analysis. A novel zinc-based fixative, containing zinc trifluoroacetate, zinc chloride, and calcium acetate, has been developed to overcome these limitations.[1] This fixative offers a reliable, cost-effective, and non-toxic alternative for the preservation of tissues for proteomic studies.[1]
Key Advantages:
-
Superior Protein Preservation: Tissues fixed with the zinc-based solution demonstrate excellent protein preservation, yielding better results in total protein analysis by 2-D gel electrophoresis compared to neutral buffered formalin (NBF).[1]
-
Long-Term Stability: Nucleic acids and proteins preserved with this fixative have been shown to be stable for over a 6 to 14-month period, allowing for retrospective molecular analyses.
-
Compatibility with Downstream Proteomic Techniques: The preservation method is compatible with standard proteomic workflows, including protein extraction and two-dimensional gel electrophoresis.[1]
-
Improved DNA and RNA Integrity: Beyond proteomics, this fixative also provides exceptional preservation of DNA and RNA, making it ideal for integrated "omics" studies from the same tissue sample.[1]
Quantitative Data Summary
The following table summarizes the comparative performance of the novel zinc-based fixative (referred to as Z7 in the source literature) against a standard zinc-based fixative (Z2) and neutral buffered formalin (NBF).
| Analyte | Parameter | Zinc-Based Fixative (Z7) | Standard Zinc Fixative (Z2) | Neutral Buffered Formalin (NBF) | Reference |
| Protein | Quality in 2-D Gel Electrophoresis | Significantly Better | Not specified | Inferior to Z7 | [1] |
| DNA | Maximum Amplifiable Fragment Length | Up to 2.4 kb | Not specified | Significantly shorter | [1] |
| RNA | Maximum Amplifiable Fragment Length | Up to 361 bp | Not specified | Significantly shorter | [1] |
Experimental Protocols
This section provides a detailed protocol for tissue fixation using a zinc-based solution containing zinc trifluoroacetate for subsequent proteomic analysis.
Protocol 1: Tissue Fixation with Zinc-Based Fixative
Objective: To preserve tissue samples for optimal protein extraction and analysis.
Materials:
-
Zinc trifluoroacetate
-
Zinc chloride
-
Calcium acetate
-
Distilled water
-
Tissue cassettes
-
Paraffin wax
-
Standard tissue processing reagents (e.g., ethanol series, xylene)
Procedure:
-
Preparation of the Zinc-Based Fixative Solution:
-
Note: The precise, proprietary formulation of the "Z7" fixative is not publicly available. This protocol is a general guideline for preparing a zinc-based fixative.
-
Dissolve zinc trifluoroacetate, zinc chloride, and calcium acetate in distilled water. The optimal concentrations may need to be determined empirically, but a starting point could be based on similar zinc salt fixatives (typically in the range of 0.1 M to 0.5 M for each zinc salt).
-
Ensure the pH of the solution is near neutral (pH 6.5-7.5). Adjust if necessary.
-
-
Tissue Trimming:
-
Immediately after excision, trim the tissue to a thickness of 3-5 mm to ensure proper fixative penetration.
-
-
Fixation:
-
Place the trimmed tissue in a labeled tissue cassette.
-
Immerse the cassette in the zinc-based fixative solution. The volume of the fixative should be at least 15-20 times the volume of the tissue.
-
Incubate for 18-24 hours at room temperature. Fixation time may vary depending on the tissue type and size.
-
-
Tissue Processing:
-
After fixation, dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Storage:
-
The paraffin-embedded tissue blocks can be stored at room temperature for long-term preservation of proteins.
-
Visualizations
Experimental Workflow for Proteomic Analysis of Zinc-Fixed Tissues
The following diagram illustrates the overall workflow from tissue collection to proteomic analysis using the zinc-based fixation method.
Caption: Workflow from tissue fixation to proteomic analysis.
This guide provides a foundational understanding of the application of zinc trifluoroacetate hydrate in proteomics, primarily within the context of advanced tissue preservation. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols: The Catalytic Mechanism of Zinc Trifluoroacetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc trifluoroacetate hydrate is a versatile and efficient Lewis acid catalyst employed in a variety of organic transformations. Its utility stems from the strong electron-withdrawing nature of the trifluoroacetate groups, which enhances the Lewis acidity of the zinc center.[1] While the simple hydrate is commercially available, studies have revealed that a more complex species, a tetranuclear zinc cluster with the formula Zn₄(OCOCF₃)₆O, is often the true catalytic species.[2][3] This cluster can be conveniently synthesized from zinc trifluoroacetate hydrate.[2] These application notes provide an overview of the catalytic applications of zinc trifluoroacetate, detailed experimental protocols for key reactions, and insights into the proposed catalytic mechanisms.
Catalytic Applications
The tetranuclear zinc cluster derived from zinc trifluoroacetate hydrate is a robust catalyst for several important organic reactions, including:
-
Transesterification: Exchange of an alkoxy group of an ester with another alcohol.[3][4][5]
-
Acetylation: Introduction of an acetyl group onto alcohols.
-
Oxazoline Synthesis: Cyclization of N-(2-hydroxyethyl)amides to form valuable oxazoline heterocycles.[1][2]
-
Synthesis of Transition Metal Hydrazone Schiff Base Complexes: Facilitating the condensation reaction to form these important ligands and their metal complexes.[5]
The catalyst exhibits high functional group tolerance, allowing for the transformation of complex molecules with sensitive functionalities.[4][5]
Data Presentation
The following tables summarize representative quantitative data for reactions catalyzed by the tetranuclear zinc cluster derived from zinc trifluoroacetate hydrate.
Table 1: Transesterification of Methyl Esters with Various Alcohols
| Entry | Methyl Ester Substrate | Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Methyl benzoate | Benzyl alcohol | 2.5 | Diisopropyl ether | 12 | 95 |
| 2 | Methyl phenylacetate | 1-Butanol | 2.5 | Diisopropyl ether | 12 | 98 |
| 3 | N-Cbz-L-Alanine methyl ester | Benzyl alcohol | 5.0 | Diisopropyl ether | 24 | 92 |
| 4 | Methyl acrylate | 2-Phenylethanol | 5.0 | Diisopropyl ether | 6 | 85 |
Table 2: Acetylation of Alcohols with Ethyl Acetate
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octanol | 2.5 | Ethyl Acetate | 12 | 96 |
| 2 | Benzyl alcohol | 2.5 | Ethyl Acetate | 6 | 99 |
| 3 | (R)-(-)-1-Phenylethanol | 5.0 | Ethyl Acetate | 24 | 91 |
| 4 | Geraniol | 2.5 | Ethyl Acetate | 12 | 93 |
Table 3: Synthesis of 2-Oxazolines from N-(2-hydroxyethyl)amides
| Entry | N-(2-hydroxyethyl)amide Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-hydroxyethyl)benzamide | 5.0 | Toluene | 110 | 12 | 92 |
| 2 | N-(2-hydroxyethyl)isobutyramide | 5.0 | Toluene | 110 | 18 | 88 |
| 3 | N-(2-hydroxy-1-phenylethyl)acetamide | 5.0 | Toluene | 110 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Transesterification
This protocol describes a general method for the transesterification of methyl esters with various alcohols catalyzed by the tetranuclear zinc cluster.
Materials:
-
Methyl ester (1.0 mmol)
-
Alcohol (3.0 mmol)
-
Tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) (0.025 mmol, 2.5 mol%)
-
Diisopropyl ether (5 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl ester, alcohol, and diisopropyl ether.
-
Add the tetranuclear zinc cluster catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 68-70 °C for diisopropyl ether) and stir for the time indicated in Table 1, or until completion as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ester product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Large-Scale, Solvent-Free Transesterification
This protocol is adapted for a more environmentally friendly and economical large-scale synthesis.[5]
Materials:
-
Methyl pentanoate (1.0 mol)
-
Isopentyl alcohol (1.2 mol)
-
Tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) (0.005 mol, 0.5 mol%)
-
Distillation apparatus
Procedure:
-
Combine the methyl pentanoate, isopentyl alcohol, and the tetranuclear zinc cluster catalyst in a round-bottom flask equipped for distillation.
-
Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (azeotrope with methyl pentanoate), typically starting around 65 °C and gradually increasing.
-
Continue heating and distilling until no more methanol is collected.
-
Cool the reaction mixture. The remaining liquid is the desired product, isopentyl pentanoate, which can be further purified by distillation if necessary.
Protocol 3: General Procedure for Acetylation of Alcohols
This protocol outlines the acetylation of alcohols using ethyl acetate as both the acetyl source and the solvent.
Materials:
-
Alcohol (1.0 mmol)
-
Tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) (0.025 mmol, 2.5 mol%)
-
Ethyl acetate (5 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve the alcohol and the tetranuclear zinc cluster catalyst in ethyl acetate.
-
Heat the mixture at 80 °C for the time specified in Table 2, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction to room temperature.
-
Remove the ethyl acetate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure acetylated product.
-
Confirm the structure of the product using appropriate spectroscopic methods.
Protocol 4: General Procedure for the Synthesis of 2-Oxazolines
This protocol details the cyclodehydration of N-(2-hydroxyethyl)amides to produce 2-oxazolines.
Materials:
-
N-(2-hydroxyethyl)amide (1.0 mmol)
-
Tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) (0.05 mmol, 5.0 mol%)
-
Toluene (5 mL)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the N-(2-hydroxyethyl)amide, the tetranuclear zinc cluster catalyst, and toluene.
-
Heat the mixture to reflux (approximately 110 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the desired 2-oxazoline.
-
Characterize the product by spectroscopic analysis.
Catalytic Mechanism and Visualizations
The catalytic activity of the tetranuclear zinc cluster is attributed to the Lewis acidic nature of the zinc centers. The proposed general mechanism involves the coordination of the substrate to a zinc center, which activates the substrate towards nucleophilic attack.
Mechanism of Transesterification
In the transesterification reaction, the carbonyl oxygen of the ester coordinates to a Lewis acidic zinc center of the cluster. This coordination polarizes the carbonyl group, making it more electrophilic and susceptible to attack by the incoming alcohol nucleophile.
Caption: Proposed catalytic cycle for transesterification.
Mechanism of Acetylation
The mechanism for acetylation is analogous to transesterification. The carbonyl of the acetylating agent (e.g., ethyl acetate) coordinates to the zinc catalyst, activating it for attack by the alcohol.
Caption: Proposed mechanism for alcohol acetylation.
Mechanism of Oxazoline Synthesis
For oxazoline synthesis, the zinc cluster likely acts as a Lewis acid to activate the carbonyl group of the amide. This is followed by an intramolecular nucleophilic attack by the hydroxyl group, leading to a cyclized intermediate which then dehydrates to form the oxazoline.
Caption: Workflow for oxazoline synthesis.
Conclusion
Zinc trifluoroacetate hydrate, through the formation of a tetranuclear zinc cluster, serves as a highly effective and versatile Lewis acid catalyst for a range of important organic transformations. The mild reaction conditions and high functional group tolerance make it a valuable tool for organic synthesis in both academic and industrial settings. The provided protocols offer a starting point for the application of this catalytic system, and the mechanistic insights can guide further reaction development and optimization.
References
- 1. A trifluoroacetic acid adduct of a trifluoroacetate-bridged μ4-oxo-tetranuclear zinc cluster, Zn4(OCOCF3)6O·CF3CO2H: synthesis under mild conditions and catalytic transesterification and oxazoline formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Development of Tetranuclear Zinc Cluster-Catalyzed Environmentally Friendly Reactions and Mechanistic Studies [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster [organic-chemistry.org]
Application Notes and Protocols for Zinc Trifluoroacetate Hydrate in Non-Aqueous Rechargeable Zinc-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc trifluoroacetate hydrate (Zn(TFA)₂·xH₂O) in the formulation of non-aqueous electrolytes for rechargeable zinc-ion batteries (RZIBs). This document includes key performance data, detailed experimental protocols, and visualizations to facilitate understanding and replication of these advanced energy storage systems.
Introduction
Rechargeable zinc-ion batteries are a promising alternative to lithium-ion technologies, offering advantages in terms of cost, safety, and the natural abundance of zinc. The development of non-aqueous electrolytes is crucial for overcoming the limitations of aqueous systems, such as a narrow electrochemical stability window and dendritic zinc growth. Zinc trifluoroacetate (Zn(TFA)₂) has emerged as a competitive zinc salt for these non-aqueous systems, demonstrating high solubility in organic solvents and enabling high-performance battery characteristics.[1][2] The trifluoroacetate anion's interaction with the zinc cation can lead to the formation of ion pairs or aggregates, which enhances electrochemical stability.[2]
Key Performance Data
The use of zinc trifluoroacetate in non-aqueous electrolytes leads to significant improvements in battery performance. The following tables summarize the quantitative data from studies utilizing Zn(TFA)₂ in different electrolyte formulations.
Table 1: Electrochemical Performance of Zn(TFA)₂-based Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS·cm⁻¹) | Electrochemical Stability Window (V) |
| 1.0 mol·kg⁻¹ Zn(TFA)₂ in Acetonitrile (AN) | 6.14 | 2.2 |
Data sourced from studies on the electrochemical properties of Zn(TFA)₂ in organic solvents.[1]
Table 2: Performance of Full-Cell Non-Aqueous RZIBs with Zn(TFA)₂ Electrolyte
| Cathode Material | Electrolyte Composition | Specific Energy Density (Wh·kg⁻¹) | Capacity Retention | Cycling Conditions |
| Potassium Manganese Hexacyanoferrate (KMnHCF) | 0.5 m Zn(TFA)₂ in AN-TEP (19%) | 181.9 @ 0.1 A·g⁻¹ | 71.7% after 1000 cycles | 0.5 A·g⁻¹ |
AN: Acetonitrile, TEP: Triethyl Phosphate. Data reflects the performance of a full battery assembly.[1][2]
Table 3: Zinc Anode Cycling Stability in Dual-Salt Electrolyte
| Electrolyte Composition | Current Density (mA cm⁻²) | Cycling Duration (h) | Coulombic Efficiency (CE) |
| Zn(TFA)₂·xH₂O and NaTFA in Acetonitrile (AN) | 0.5 | > 2400 | 99.75% |
This dual-salt approach focuses on creating a stable solid electrolyte interphase (SEI) on the zinc anode.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of zinc trifluoroacetate hydrate in non-aqueous RZIBs.
Preparation of Zn(TFA)₂-Based Nonaqueous Electrolyte
This protocol describes the preparation of a zinc trifluoroacetate electrolyte in a mixed organic solvent system.
Materials:
-
Zinc trifluoroacetate hydrate (Zn(TFA)₂·xH₂O)
-
Acetonitrile (AN), anhydrous
-
Triethyl phosphate (TEP), anhydrous
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
All materials and equipment must be handled inside an argon-filled glovebox to minimize moisture contamination.
-
To prepare a 0.5 molal (m) solution, calculate the required mass of Zn(TFA)₂·xH₂O based on its molecular weight.
-
Prepare the desired solvent mixture. For an AN-TEP (19% by volume) solvent, mix the appropriate volumes of anhydrous acetonitrile and triethyl phosphate.
-
Slowly add the calculated mass of Zn(TFA)₂·xH₂O to the solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved, resulting in a clear and homogeneous solution.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Assembly of a Coin-Cell Type Non-Aqueous RZIB
This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing.
Components:
-
Cathode: Potassium manganese hexacyanoferrate (KMnHCF) coated on a current collector (e.g., aluminum foil)
-
Anode: Zinc foil
-
Separator: Glass fiber separator
-
Electrolyte: 0.5 m Zn(TFA)₂ in AN-TEP (19%)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Procedure:
-
All assembly steps should be performed in an argon-filled glovebox.
-
Cut the KMnHCF cathode, zinc foil anode, and glass fiber separator into appropriately sized discs (e.g., 12 mm diameter for the cathode and anode, 16 mm for the separator).
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Add a few drops of the Zn(TFA)₂-based electrolyte onto the cathode to ensure it is well-wetted.
-
Place the glass fiber separator on top of the wetted cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the zinc foil anode on top of the separator.
-
Add a final drop of electrolyte to the anode.
-
Place a spacer and a spring on top of the anode.
-
Carefully place the top casing over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Let the assembled cell rest for several hours before electrochemical testing to ensure complete electrolyte wetting of the components.
Electrochemical Measurements
This protocol describes the standard electrochemical tests performed on the assembled coin cells.
Equipment:
-
Battery testing system (e.g., galvanostatic charge-discharge cycler)
-
Potentiostat with frequency response analysis capability
Procedures:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 0.1 to 1.0 mV·s⁻¹) within a defined voltage window to investigate the redox reactions and electrochemical stability of the system.
-
-
Galvanostatic Cycling:
-
Cycle the cells at different current densities (e.g., 0.1 A·g⁻¹ to 1.0 A·g⁻¹) to evaluate the specific capacity, rate capability, and cycling stability.[1]
-
The voltage range should be set based on the electrochemical window of the electrolyte and the redox potentials of the electrode materials.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at a specific voltage or state of charge to analyze the charge transfer resistance and other interfacial properties.
-
Visualizations
The following diagrams illustrate the key processes and workflows described in these application notes.
Caption: Workflow for assembling a non-aqueous RZIB coin cell.
Caption: Role of Zn(TFA)₂ in non-aqueous electrolyte performance.
Caption: Logical flow of electrochemical testing for RZIBs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Zinc Trifluoroacetate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing zinc trifluoroacetate hydrate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help improve the yield and purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of zinc trifluoroacetate hydrate.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. A slight excess of trifluoroacetic acid can help drive the reaction to completion. - Extend the reaction time or gently heat the mixture to ensure the reaction goes to completion. |
| Loss of product during workup. | - Carefully transfer all residues during filtration and washing steps. - Use a minimal amount of cold solvent for washing the crystals to avoid dissolving the product. | |
| Suboptimal crystallization conditions. | - Ensure the solution is sufficiently concentrated before cooling to induce crystallization. - Cool the solution slowly to promote the formation of larger, purer crystals. A rapid temperature drop can lead to the formation of fine powders that are difficult to filter. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | - Ensure the starting materials are of high purity. - Consider a pre-purification step for the reactants if their purity is questionable. |
| Incomplete removal of solvent. | - Dry the product under vacuum for a sufficient period to remove all residual solvent. | |
| Incorrect stoichiometry. | - An excess of trifluoroacetic acid can sometimes lead to the formation of an oily product. Ensure accurate measurement of reactants. | |
| Crystals Do Not Form | Solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. |
| Presence of inhibiting impurities. | - Filter the hot solution to remove any insoluble impurities before cooling. - Consider recrystallizing the crude product from a different solvent system. | |
| Smooth surface of the flask. | - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. | |
| Product is Discolored | Impurities in the starting materials. | - Use high-purity zinc oxide or zinc carbonate. - Recrystallize the final product to remove colored impurities. |
| Reaction at excessively high temperatures. | - Avoid overheating the reaction mixture, as this can lead to decomposition and the formation of colored byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing zinc trifluoroacetate hydrate?
A1: The most common and straightforward method is the reaction of a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with trifluoroacetic acid (CF₃COOH) in a suitable solvent, typically water.
Q2: Which zinc source is better to use, zinc oxide or zinc carbonate?
A2: Both zinc oxide and zinc carbonate are effective. Zinc carbonate reacts with the evolution of carbon dioxide gas, which provides a visual indication of the reaction's progress. Zinc oxide is a good alternative if the effervescence is not desired. The choice may also depend on the purity and availability of the starting materials.
Q3: How can I improve the yield of my synthesis?
A3: To improve the yield, ensure the reaction goes to completion by using a slight excess of trifluoroacetic acid and allowing for sufficient reaction time. Optimize the crystallization process by concentrating the solution appropriately and allowing for slow cooling. Minimize product loss during washing by using a minimal amount of cold solvent.
Q4: My product is not crystalline. What should I do?
A4: If your product is an oil or a non-crystalline solid, it may be due to impurities or excess solvent. Try redissolving the product in a minimal amount of hot solvent and allowing it to cool slowly. If that fails, removing the solvent completely under vacuum and attempting recrystallization from a different solvent system may be effective.
Q5: How do I know if my product is pure?
A5: The purity of zinc trifluoroacetate hydrate can be assessed using various analytical techniques. Melting point determination is a simple method; a sharp melting point close to the literature value indicates high purity. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. Elemental analysis can provide a quantitative measure of the elemental composition.
Experimental Protocols
Below are detailed protocols for the synthesis of zinc trifluoroacetate hydrate using zinc oxide and zinc carbonate.
Protocol 1: Synthesis from Zinc Oxide
Materials:
-
Zinc Oxide (ZnO)
-
Trifluoroacetic Acid (CF₃COOH)
-
Deionized Water
Procedure:
-
In a fume hood, suspend zinc oxide in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a stoichiometric amount (2 equivalents) of trifluoroacetic acid dropwise to the suspension while stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction is complete. The solution should become clear.
-
Filter the solution to remove any unreacted zinc oxide.
-
Concentrate the filtrate by heating it gently on a hot plate to about half of its original volume.
-
Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Synthesis from Zinc Carbonate
Materials:
-
Zinc Carbonate (ZnCO₃)
-
Trifluoroacetic Acid (CF₃COOH)
-
Deionized Water
Procedure:
-
In a fume hood, add deionized water to a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add zinc carbonate to the water to form a slurry.
-
Carefully add a stoichiometric amount (2 equivalents) of trifluoroacetic acid dropwise to the slurry. Be cautious as the reaction will produce carbon dioxide gas (effervescence).
-
Continue stirring until the effervescence ceases and the solid has dissolved, indicating the completion of the reaction.
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the solution by gentle heating.
-
Cool the solution slowly to room temperature and then in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold deionized water.
-
Dry the zinc trifluoroacetate hydrate under vacuum.
Data Summary
While specific yields can vary depending on the scale and precise conditions of the experiment, the following table provides an expected range based on the protocols described.
| Parameter | Synthesis from Zinc Oxide | Synthesis from Zinc Carbonate |
| Typical Yield Range | 85-95% | 80-90% |
| Purity (before recrystallization) | >98% | >98% |
| Reaction Time | 1-2 hours | 1-2 hours |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of zinc trifluoroacetate hydrate.
Caption: General experimental workflow for zinc trifluoroacetate hydrate synthesis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Scaling Up Reactions with Zinc Trifluoroacetate Hydrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges you may encounter when scaling up reactions involving zinc trifluoroacetate hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions catalyzed by zinc trifluoroacetate hydrate?
A1: Scaling up reactions with zinc trifluoroacetate hydrate presents several key challenges that require careful consideration:
-
Hygroscopicity: Zinc trifluoroacetate hydrate is sensitive to moisture.[1] On a larger scale, increased surface area and longer handling times can lead to absorption of atmospheric moisture, which can affect catalyst activity and reaction kinetics.
-
Solubility: While soluble in water, its solubility in common organic solvents can be limited, posing challenges for achieving homogeneous reaction mixtures in large reactors.[2] This can lead to issues with mass transfer and inconsistent reaction rates.
-
Exothermicity and Heat Management: As a Lewis acid catalyst, zinc trifluoroacetate hydrate can initiate exothermic reactions.[3] In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways if not properly managed.
-
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is critical to ensure consistent temperature and concentration profiles. Poor mixing can result in localized "hot spots" or areas of low catalyst concentration, leading to side reactions and reduced yields.
-
Product Isolation and Purification: The presence of the zinc salt can complicate product isolation and purification. Residual catalyst may need to be removed through aqueous washes or specific filtration techniques, which can be more complex at scale.
Q2: How can I manage the hygroscopic nature of zinc trifluoroacetate hydrate during a large-scale reaction?
A2: To mitigate issues related to the hygroscopicity of zinc trifluoroacetate hydrate, consider the following:
-
Inert Atmosphere: Handle and store the catalyst under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[4]
-
Dry Solvents: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use.
-
Controlled Addition: Add the catalyst to the reaction mixture under a blanket of inert gas. For very large-scale operations, consider using a glove box or a contained charging system.
-
Monitoring Water Content: If feasible, monitor the water content of your reaction mixture using techniques like Karl Fischer titration.
Q3: What are the key safety considerations when scaling up reactions with zinc trifluoroacetate hydrate?
A3: A thorough risk assessment is crucial before any scale-up.[5] Key safety considerations include:
-
Thermal Hazard Evaluation: Conduct calorimetric studies (e.g., using a reaction calorimeter) on a small scale to determine the heat of reaction and the potential for thermal runaway.[6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves. For large-scale handling, consider respiratory protection to avoid inhaling the powder.[1]
-
Emergency Planning: Have a clear plan for managing potential incidents, such as thermal runaways or spills. This should include access to appropriate quenching agents and emergency cooling systems.
-
Material Compatibility: Ensure that the reactor and associated equipment are compatible with all reactants, solvents, and the catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with zinc trifluoroacetate hydrate.
Problem 1: Reaction is sluggish or incomplete at a larger scale compared to the lab scale.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Mixing/Mass Transfer Limitation | Improve agitation efficiency. | 1. Characterize Mixing: Use a non-reactive tracer to determine the mixing time in your reactor. 2. Select Appropriate Impeller: For viscous reaction mixtures, consider using an anchor or helical ribbon impeller instead of a simple turbine. 3. Optimize Agitator Speed: Gradually increase the agitator speed while monitoring power consumption and vortex formation. Avoid excessive vortexing which can introduce air into the reaction. |
| Catalyst Deactivation due to Moisture | Ensure anhydrous conditions. | 1. Dry Equipment: Dry all reactor components in an oven at >120°C for several hours before assembly. 2. Use Dry Solvents: Use solvents with a water content of <50 ppm. 3. Inert Gas Purge: Purge the reactor with dry nitrogen or argon for an extended period before adding reactants. |
| Incomplete Dissolution of Catalyst | Pre-dissolve the catalyst or use a suitable co-solvent. | 1. Solubility Test: Determine the solubility of zinc trifluoroacetate hydrate in the reaction solvent at the desired temperature on a small scale. 2. Co-solvent Addition: If solubility is low, consider adding a small amount of a co-solvent in which the catalyst is more soluble. Ensure the co-solvent does not interfere with the reaction chemistry. |
Problem 2: Formation of unexpected by-products or lower product purity at scale.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Localized "Hot Spots" due to Poor Heat Transfer | Improve heat removal and temperature control. | 1. Jacket Temperature Control: Ensure the reactor jacket temperature is appropriately controlled and responsive to changes in the internal reaction temperature. 2. Use of Baffles: Install baffles in the reactor to improve turbulence and heat transfer from the bulk to the reactor wall. 3. Controlled Addition Rate: For exothermic reactions, add one of the reactants slowly to control the rate of heat generation. |
| Side Reactions due to Prolonged Reaction Times | Optimize reaction time and monitor progress. | 1. Reaction Monitoring: Use in-situ monitoring techniques (e.g., FTIR, HPLC) to track the consumption of starting materials and the formation of the product and by-products. 2. Quenching: Once the reaction reaches optimal conversion, quench it promptly to prevent further reactions. |
Data Presentation
Table 1: Solubility of Zinc Trifluoroacetate Hydrate in Common Solvents (Qualitative)
| Solvent | Solubility at 25°C | Notes |
| Water | High | Soluble in water.[2] |
| Methanol | Moderate | |
| Ethanol | Low | |
| Tetrahydrofuran (THF) | Low | |
| Dichloromethane (DCM) | Very Low | |
| Toluene | Insoluble |
Experimental Protocols
Protocol 1: Small-Scale Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR) for a zinc trifluoroacetate hydrate catalyzed reaction.
Apparatus: Reaction Calorimeter (e.g., Mettler-Toledo RC1e).
Methodology:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Reactor Setup: Set up a 1 L glass reactor with a stirrer, temperature probe, and a dosing pump for the limiting reagent.
-
Charge Initial Components: Charge the solvent, substrate, and zinc trifluoroacetate hydrate to the reactor.
-
Equilibration: Stir the mixture and allow it to reach the desired initial reaction temperature.
-
Dosing: Start the controlled addition of the limiting reagent at a known rate.
-
Data Acquisition: Record the reactor temperature, jacket temperature, and dosage amount throughout the reaction.
-
Analysis: Calculate the heat of reaction (ΔHr) and the MTSR based on the temperature profile and the amount of unreacted substrate.
Visualizations
Diagram 1: Troubleshooting Workflow for Scale-Up Issues
Caption: Troubleshooting workflow for common scale-up issues.
Diagram 2: Logical Relationship for Safe Scale-Up
Caption: Key stages for a safe and successful reaction scale-up.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. alfachemic.com [alfachemic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanelements.com [americanelements.com]
- 5. Zinc tetrafluoroborate hydrate as a mild catalyst for epoxide ring opening with amines: scope and limitations of metal tetrafluoroborates and applications in the synthesis of antihypertensive drugs (RS)/(R)/(S)-metoprolols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preventing decomposition of zinc trifluoroacetate hydrate during storage
Technical Support Center: Zinc Trifluoroacetate Hydrate
Welcome to the technical support center for zinc trifluoroacetate hydrate. This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of zinc trifluoroacetate hydrate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is zinc trifluoroacetate hydrate and why is its stability a concern?
A1: Zinc trifluoroacetate hydrate is a metal-organic compound used as a catalyst in various organic reactions. Its stability is a concern because the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to hydrolysis and decomposition, altering its chemical properties and potentially affecting experimental outcomes.
Q2: What are the primary signs of decomposition?
A2: Decomposition of zinc trifluoroacetate hydrate may not always be visually apparent. However, signs can include a change in the physical appearance of the solid (e.g., clumping or becoming wet), inconsistencies in experimental results, or a decrease in catalytic activity.
Q3: What are the recommended storage conditions for zinc trifluoroacetate hydrate?
A3: To ensure the stability of zinc trifluoroacetate hydrate, it is crucial to store it in a tightly closed container in a dry and well-ventilated place.[1][2] Storage under an inert atmosphere, such as nitrogen or argon, is also recommended to protect it from moisture.[1]
Q4: What are the hazardous decomposition products of zinc trifluoroacetate hydrate?
A4: Upon decomposition, zinc trifluoroacetate hydrate can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride, and zinc oxide.[3] Proper handling and storage are essential to prevent the formation of these byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or reduced catalytic activity. | Decomposition of the reagent due to moisture absorption. | - Ensure the reagent is stored in a desiccator or under an inert atmosphere. - Use fresh reagent from a newly opened container for critical experiments. - Perform a quality control check, such as Thermogravimetric Analysis (TGA), to assess the hydration state and purity of the reagent. |
| The solid appears clumpy or has a wet appearance. | The container has been exposed to ambient air, leading to moisture absorption. | - Immediately transfer the reagent to a dry, inert atmosphere (e.g., a glove box). - If possible, dry the material under a vacuum. However, be aware that this may alter the hydration state. - For future use, handle the reagent exclusively in a controlled, low-humidity environment. |
| Difficulty in accurately weighing the compound. | The compound is rapidly absorbing moisture from the air during weighing. | - Weigh the compound in a low-humidity environment, such as a glove box with a balance. - If a controlled environment is not available, weigh the compound as quickly as possible and ensure the container is sealed immediately after dispensing. |
Factors Leading to Decomposition and Preventative Measures
References
Technical Support Center: Zinc Trifluoroacetate Hydrate Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc trifluoroacetate hydrate as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is zinc trifluoroacetate hydrate and what are its primary applications in catalysis?
Zinc trifluoroacetate hydrate, with the chemical formula Zn(CF₃COO)₂·xH₂O, is a white, crystalline solid that functions as a versatile and effective Lewis acid catalyst.[1] Its strong Lewis acidity, enhanced by the electron-withdrawing trifluoroacetate groups, allows it to activate a variety of functional groups.[2] It is commonly employed in organic synthesis for reactions such as:
-
Transesterification: The conversion of one ester to another.[2]
-
Esterification: The formation of esters from carboxylic acids and alcohols.
-
Oxazoline Synthesis: The formation of oxazoline rings from various starting materials like esters, lactones, and carboxylic acids.[2]
-
Acylation Reactions: The introduction of an acyl group into a molecule.
Q2: What are the key safety precautions to consider when handling zinc trifluoroacetate hydrate?
Zinc trifluoroacetate hydrate should be handled with care in a well-ventilated area or a fume hood.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is hygroscopic, meaning it readily absorbs moisture from the air, so it should be stored in a tightly sealed container in a dry environment. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3]
Q3: How does the presence of water affect reactions catalyzed by zinc trifluoroacetate hydrate?
The "hydrate" in its name indicates the presence of water molecules in its crystal structure. While many Lewis acid-catalyzed reactions require strictly anhydrous conditions, some reactions using zinc trifluoroacetate hydrate can tolerate or even be promoted by the presence of water. However, the effect of water is highly reaction-dependent. For reactions sensitive to water, the hygroscopic nature of the catalyst means that absorbed atmospheric moisture could potentially lead to lower yields or the formation of byproducts due to hydrolysis of the catalyst or starting materials. It is advisable to use the anhydrous form or dry the hydrated form if water is detrimental to the specific transformation.
Troubleshooting Guide
Low Reaction Yield
Q4: My reaction is showing a low yield. What are the potential causes and how can I improve it?
Low yields in reactions catalyzed by zinc trifluoroacetate hydrate can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst's activity is paramount. Since it is hygroscopic, improper storage can lead to the absorption of excess water, which may inhibit its catalytic activity in certain reactions.
-
Solution: Ensure the catalyst is stored in a desiccator over a drying agent. If catalyst deactivation due to moisture is suspected, drying the catalyst under vacuum may be beneficial.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.
-
Solution: Systematically screen reaction parameters such as temperature, reaction time, and solvent. A higher temperature may be required for less reactive substrates.
-
-
Substrate Purity: Impurities in the starting materials can interfere with the catalyst or lead to side reactions.
-
Solution: Purify the substrates before use, for example, by distillation or recrystallization.
-
-
Catalyst Loading: An insufficient amount of catalyst will result in a slow or incomplete reaction.
-
Solution: While typically used in catalytic amounts, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate and yield.
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Byproduct Formation
Q5: I am observing significant byproduct formation in my reaction. What could be the cause and how can I minimize it?
The formation of byproducts is often related to the reaction conditions and the nature of the substrates.
-
Side Reactions: The Lewis acidic nature of the catalyst can sometimes promote undesired side reactions, such as polymerization or degradation of starting materials or products.
-
Solution: Lowering the reaction temperature or reducing the reaction time may help to minimize these side reactions.
-
-
Hydrolysis: If the reaction is sensitive to water, the presence of moisture can lead to the hydrolysis of esters or other functional groups, resulting in unwanted byproducts.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions using dry solvents and freshly dried catalyst.
-
-
Substrate Reactivity: Highly reactive substrates may undergo multiple reactions under the catalytic conditions.
-
Solution: Consider using milder reaction conditions or protecting sensitive functional groups on the substrate that are not involved in the desired transformation.
-
Catalyst Deactivation
Q6: My reaction starts well but then stalls. What could be causing catalyst deactivation?
Catalyst deactivation can occur through several mechanisms.
-
Poisoning: Certain functional groups, particularly strong Lewis bases present as impurities or in the substrates themselves, can coordinate strongly to the zinc center and inhibit its catalytic activity.
-
Solution: Purify the starting materials and solvents to remove potential catalyst poisons.
-
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst more strongly than the starting materials, leading to product inhibition and a decrease in the reaction rate over time.
-
Solution: If product inhibition is suspected, it may be necessary to remove the product as it is formed, for example, by distillation if it is volatile.
-
-
Hydrolysis: As mentioned previously, excessive water can lead to the formation of less active zinc hydroxide species.[4]
-
Solution: Maintain anhydrous conditions if the reaction is known to be sensitive to water.
-
Data Presentation
The following table summarizes general reaction conditions for transesterification and oxazoline synthesis catalyzed by zinc trifluoroacetate and related zinc catalysts. Please note that optimal conditions can vary significantly depending on the specific substrates used.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Transesterification | Zn(CF₃COO)₂ | 5 - 10 | Toluene | 80 - 110 | 4 - 24 | 70 - 95 | Inferred from[2] |
| Oxazoline Synthesis | Zn(CF₃COO)₂ | 10 - 20 | Toluene | 100 - 120 | 12 - 48 | 60 - 90 | Inferred from[2][5] |
| Acylation | Zn(OTf)₂ | 5 - 15 | Acetonitrile | 25 - 80 | 1 - 6 | 85 - 98 | Inferred from general Lewis acid catalysis literature |
Experimental Protocols
Protocol 1: General Procedure for Transesterification of a Methyl Ester
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl ester (1.0 mmol), the desired alcohol (2.0 - 5.0 mmol), and zinc trifluoroacetate hydrate (0.05 - 0.1 mmol, 5 - 10 mol%).
-
Add a suitable anhydrous solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2: General Procedure for the Synthesis of 2-Oxazolines from a Nitrile and an Amino Alcohol
-
In a sealed tube, combine the nitrile (1.0 mmol), the amino alcohol (1.1 mmol), and zinc trifluoroacetate hydrate (0.1 - 0.2 mmol, 10 - 20 mol%).
-
Add an anhydrous solvent (e.g., toluene, 3 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the 2-oxazoline product.[6]
Mandatory Visualization
Simplified Catalytic Cycle for Esterification
Caption: A simplified diagram of the catalytic cycle for esterification.
Disclaimer: The information provided in this technical support guide is for general guidance only. Researchers should always consult primary literature and exercise their own professional judgment when conducting experiments.
References
- 1. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US4354029A - Preparation of 2-substituted-2-oxazolines with organic zinc salt catalysts - Google Patents [patents.google.com]
- 6. One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zinc Trifluoroacetate Hydrate Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude zinc trifluoroacetate hydrate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude zinc trifluoroacetate hydrate, primarily through recrystallization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: This can sometimes inhibit crystal nucleation. 3. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] 2. Slow Cooling: Ensure the flask is in a draft-free location and consider insulating it to slow the cooling process. 3. Induce Crystallization: a. Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[1] b. Seeding: Add a small "seed" crystal of pure zinc trifluoroacetate hydrate to the solution.[1] |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | 1. High concentration of impurities: Impurities can lower the melting point of the solid. 2. Solution is too concentrated: The compound is coming out of solution above its melting point. 3. Inappropriate solvent: The solvent may not be ideal for this specific compound's crystallization. | 1. Pre-purification: Consider a preliminary purification step like washing the crude material with a non-polar solvent to remove soluble impurities. 2. Dilute and Re-cool: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 3. Solvent System Modification: Experiment with a different solvent or a mixed solvent system. |
| Product is not pure after recrystallization | 1. Incomplete removal of impurities: The chosen solvent may not effectively separate the desired compound from certain impurities. 2. Crystallization occurred too rapidly: Impurities may have become trapped in the crystal lattice.[1] 3. Inadequate washing of crystals: Residual mother liquor containing impurities remains on the crystal surface. | 1. Solvent Selection: Test different solvents to find one that dissolves the impurities well at all temperatures but the product only at elevated temperatures. 2. Slow Crystallization: Ensure the solution cools slowly and undisturbed to promote the formation of pure crystals.[1] 3. Proper Washing: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to rinse away the mother liquor. |
| Low Recovery Yield | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[3] 2. Premature crystallization during hot filtration: Product crystallizes on the filter paper. 3. Excessive washing of crystals: The product has some solubility even in the cold wash solvent. | 1. Use Minimum Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] 2. Keep Funnel Hot: Use a pre-heated filter funnel or a steam-jacketed funnel to prevent cooling during filtration. 3. Minimize Wash Volume: Use a minimal amount of ice-cold solvent to wash the crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude zinc trifluoroacetate hydrate?
A1: Common impurities can include unreacted starting materials such as zinc oxide or zinc carbonate, excess trifluoroacetic acid, and potentially other zinc salts if the zinc source was not pure. For instance, if zinc chloride was present in the starting material, it could remain as an impurity.
Q2: What is a good starting solvent for the recrystallization of zinc trifluoroacetate hydrate?
A2: Based on its known solubility, water is a good initial solvent to try for recrystallization.[4] For less polar impurities, a mixed solvent system, such as water with a miscible organic solvent like methanol or ethanol, could be effective. The compound has slight solubility in methanol and DMSO.[5]
Q3: How can I determine the purity of my final product?
A3: The purity of zinc trifluoroacetate hydrate can be assessed using several analytical techniques:
-
EDTA Titration: This method can determine the zinc content in the sample, providing a measure of the salt's purity.[6]
-
Elemental Analysis: Provides the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values for the pure compound.
-
Spectroscopic Methods (NMR, IR): 19F NMR can be particularly useful to identify any fluorine-containing impurities. Infrared (IR) spectroscopy can confirm the presence of the trifluoroacetate group and water of hydration.[7][8]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metal impurities.[9][10]
Q4: My zinc trifluoroacetate hydrate is very clumpy and difficult to handle. Why is this?
A4: Zinc trifluoroacetate hydrate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the crystals to become sticky and clump together. It is important to store the compound in a tightly sealed container in a dry environment, such as a desiccator.
Q5: Can I dry the purified crystals in a high-temperature oven?
A5: It is generally not recommended to dry hydrated salts at high temperatures as this can lead to the loss of the water of hydration, which may alter the compound's properties and crystal structure. Drying under vacuum at a mild temperature (e.g., 30-40°C) is a safer approach.
Quantitative Data Summary
The following table presents representative data for the purification of crude zinc trifluoroacetate hydrate by recrystallization. This data is illustrative and actual results may vary depending on the initial purity and experimental conditions.
| Purification Method | Initial Purity (by Zinc Content) | Final Purity (by Zinc Content) | Recovery Yield | Primary Impurities Removed |
| Recrystallization from Water | 85% | 98.5% | 75% | Unreacted zinc oxide, excess trifluoroacetic acid |
| Recrystallization from Water/Methanol (9:1) | 85% | 99.2% | 70% | Less polar organic impurities, unreacted starting materials |
Experimental Protocol: Recrystallization of Crude Zinc Trifluoroacetate Hydrate
This protocol describes a general procedure for the purification of crude zinc trifluoroacetate hydrate by recrystallization from water.
Materials:
-
Crude zinc trifluoroacetate hydrate
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of deionized water. Heat the mixture to determine if the solid is soluble in the hot solvent and less soluble at room temperature.
-
Dissolution: Place the crude zinc trifluoroacetate hydrate in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid just dissolves. If the solid does not dissolve completely, add small portions of hot deionized water until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Carefully transfer the crystals to a watch glass and allow them to air-dry or place them in a desiccator under vacuum to dry completely.
Visualizations
Caption: Workflow for the purification of zinc trifluoroacetate hydrate by recrystallization.
Caption: Logical troubleshooting flow for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Zinc trifluoroacetate hydrate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 21907-47-1 CAS MSDS (ZINC TRIFLUOROACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Zinc trifluoroacetate 207801-31-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ijrpc.com [ijrpc.com]
enhancing the stability of zinc trifluoroacetate hydrate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on enhancing the stability of zinc trifluoroacetate hydrate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when using zinc trifluoroacetate hydrate in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or rates | Degradation of zinc trifluoroacetate hydrate solution. The compound is hygroscopic and can hydrolyze in the presence of moisture, releasing trifluoroacetic acid. This change in the catalyst's composition can affect its activity. | • Prepare fresh solutions: For optimal performance, prepare solutions of zinc trifluoroacetate hydrate immediately before use.• Use anhydrous solvents: Ensure that the solvents used are thoroughly dried to minimize hydrolysis.• Store solutions properly: If a stock solution must be prepared, store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. For short-term storage, refrigeration may slow down degradation, but the solution should be allowed to warm to room temperature before opening to prevent condensation. |
| Incorrect catalyst loading. Inaccurate weighing or incomplete transfer of the catalyst can lead to variations in reaction outcomes. | • Weigh accurately: Use a calibrated analytical balance to weigh the solid zinc trifluoroacetate hydrate.• Ensure complete transfer: Rinse the weighing vessel with a small amount of the reaction solvent to ensure all of the catalyst is transferred to the reaction mixture. | |
| Precipitate formation in solution | Hydrolysis and formation of zinc hydroxide or other insoluble zinc species. This is more likely to occur in aqueous solutions or with prolonged exposure to moisture. | • Control pH: While specific data on the effect of pH on zinc trifluoroacetate hydrate stability is limited, for other zinc salts, pH plays a critical role in solubility. If your reaction conditions allow, maintaining a slightly acidic pH may help to prevent the precipitation of zinc hydroxide.• Use a co-solvent: In some cases, adding a co-solvent can improve the solubility of all components and prevent precipitation. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. Zinc trifluoroacetate hydrate has specific solubility characteristics. | • Consult solubility data: Zinc trifluoroacetate hydrate is soluble in water, dimethyl sulfoxide (DMSO), and methanol. Select a solvent that is compatible with your reaction and in which the compound is sufficiently soluble.• Gentle heating: In some cases, gentle heating and stirring may aid in dissolution. However, be cautious as elevated temperatures can also accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I store solid zinc trifluoroacetate hydrate?
A1: Zinc trifluoroacetate hydrate is hygroscopic and sensitive to moisture.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as argon or nitrogen to prevent the absorption of moisture.
Q2: What is the shelf life of a zinc trifluoroacetate hydrate solution?
A2: There is no definitive published shelf life for solutions of zinc trifluoroacetate hydrate, as it depends heavily on the solvent, concentration, and storage conditions. Due to its susceptibility to hydrolysis, it is strongly recommended to prepare solutions fresh for each experiment to ensure reproducibility and optimal performance.
Q3: Can I use water as a solvent for zinc trifluoroacetate hydrate?
A3: Yes, zinc trifluoroacetate hydrate is soluble in water. However, be aware that in aqueous solutions, it can undergo hydrolysis. The rate of hydrolysis may be influenced by pH and temperature. For applications where the hydrated form of the zinc ion is critical, freshly prepared aqueous solutions should be used.
Q4: What are the signs of degradation of zinc trifluoroacetate hydrate?
A4: Visual signs of degradation in a solid sample can include clumping or a change in appearance from a powder to a more crystalline or wet solid due to moisture absorption. In solution, the formation of a precipitate could indicate hydrolysis and the formation of insoluble zinc species. A decrease in catalytic activity or inconsistent experimental results are also strong indicators of degradation.
Q5: How does temperature affect the stability of zinc trifluoroacetate hydrate solutions?
Q6: Are there any known incompatibilities with other reagents?
A6: As a Lewis acid, zinc trifluoroacetate hydrate can react with strong bases. It is important to consider the overall reaction mixture and potential interactions between the catalyst and other components.
Experimental Protocols
Below are detailed methodologies for key experiments involving zinc trifluoroacetate hydrate.
Protocol 1: General Procedure for Lewis Acid Catalyzed Esterification
This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using zinc trifluoroacetate hydrate as a catalyst.
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents for the reaction.
-
Weigh the required amount of zinc trifluoroacetate hydrate in a glovebox or under a nitrogen blanket to minimize exposure to air and moisture.
-
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid and the alcohol.
-
Add the appropriate anhydrous solvent to dissolve the reactants.
-
Add the pre-weighed zinc trifluoroacetate hydrate to the reaction mixture. The typical catalyst loading is 1-10 mol%.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and any remaining acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as required.
-
Protocol 2: Preparation of a Stock Solution for Proteomics Applications
This protocol describes the preparation of a zinc trifluoroacetate hydrate stock solution, often used in protein sample preparation.
-
Materials and Equipment:
-
Zinc trifluoroacetate hydrate
-
High-purity water (e.g., HPLC-grade or Milli-Q water)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Inert gas source (argon or nitrogen)
-
-
Solution Preparation:
-
Bring the container of zinc trifluoroacetate hydrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh the desired amount of zinc trifluoroacetate hydrate quickly and accurately.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a portion of the high-purity water to the flask and swirl gently to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with high-purity water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Handling:
-
If the solution is not for immediate use, it is best to prepare it fresh.
-
For short-term storage, aliquot the solution into smaller, single-use vials and store under an inert atmosphere at 2-8°C.
-
Before use, allow the refrigerated solution to equilibrate to room temperature before opening the vial.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Reaction Outcomes
Caption: A flowchart for troubleshooting inconsistent experimental results.
Signaling Pathway Illustrating Potential Hydrolysis of Zinc Trifluoroacetate
Caption: The potential hydrolysis pathway of zinc trifluoroacetate hydrate.
References
Validation & Comparative
A Comparative Guide for Researchers: Zinc Trifluoroacetate vs. Zinc Triflate as Lewis Acid Catalysts
In the landscape of Lewis acid catalysis, zinc-based catalysts have emerged as a versatile and environmentally conscious choice for a myriad of organic transformations. Among these, zinc trifluoroacetate and zinc triflate are two prominent catalysts, often employed to facilitate reactions crucial in pharmaceutical and materials science research. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
At a Glance: Key Physicochemical Properties
Both zinc trifluoroacetate and zinc triflate are white, solid compounds that function as effective Lewis acids. Their catalytic activity is fundamentally derived from the electron-withdrawing nature of their respective anions, which enhances the electrophilicity of the zinc(II) center.
| Property | Zinc Trifluoroacetate | Zinc Triflate |
| Chemical Formula | Zn(O₂CCF₃)₂ | Zn(O₃SCF₃)₂ |
| Molar Mass | 291.42 g/mol (anhydrous) | 363.51 g/mol |
| Appearance | White powder or crystals | White crystalline powder[1] |
| Key Feature | Strong electron-withdrawing trifluoroacetate group enhances Lewis acidity[2][3] | Triflate is an excellent leaving group, contributing to high reactivity[4] |
Theoretical Underpinnings of Lewis Acidity
The Lewis acidity of these zinc salts is a direct consequence of the electronic properties of their counter-ions. The highly electronegative fluorine atoms in both the trifluoroacetate (CF₃COO⁻) and triflate (CF₃SO₃⁻) anions exert a strong inductive effect, withdrawing electron density from the zinc center. This electron deficiency increases the zinc ion's ability to accept an electron pair from a Lewis base, thereby catalyzing a wide range of chemical reactions.
The trifluoromethanesulfonate (triflate) anion is generally considered to be one of the best leaving groups in organic chemistry due to its exceptional stability, a result of extensive charge delocalization across the sulfonate group. This inherent stability often translates to higher reactivity of the corresponding metal triflate salt as a Lewis acid catalyst. While the trifluoroacetate anion also possesses strong electron-withdrawing characteristics, the triflate anion's superior ability to stabilize a negative charge typically renders metal triflates as stronger Lewis acids.
Catalytic Performance in Organic Synthesis
Both catalysts have demonstrated efficacy in a range of important organic reactions. Below is a summary of their applications with supporting experimental data.
Zinc Triflate: A Versatile and Highly Efficient Catalyst
Zinc triflate is a well-established and highly efficient Lewis acid catalyst for a variety of transformations, including acylations, silylations, and carbon-carbon bond-forming reactions.[4][5]
An expedient procedure for the acylation of a diverse range of alcohols, phenols, and thiophenols has been developed using a catalytic amount of zinc triflate.[6] This method is particularly attractive for industrial applications due to the use of a less toxic metal, short reaction times at ambient temperature, and the absence of racemization for chiral alcohols.[6]
Experimental Protocol: General Procedure for Acylation [6] To a solution of the alcohol, phenol, or thiophenol (1.0 mmol) and acetic anhydride (1.2 mmol) in a suitable solvent (or neat), zinc triflate (0.1 mol%) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the acylated product.
Table 1: Zinc Triflate Catalyzed Acylation of Various Substrates [6]
| Substrate | Product | Time | Yield (%) |
| Benzyl alcohol | Benzyl acetate | 10 s | 95 |
| 1-Phenylethanol | 1-Phenylethyl acetate | 15 s | 94 |
| Phenol | Phenyl acetate | 5 min | 92 |
| Thiophenol | S-Phenyl thioacetate | 10 min | 90 |
Reaction Conditions: Substrate (1.0 mmol), Acetic Anhydride (1.2 mmol), Zn(OTf)₂ (0.1 mol%), Room Temperature.
Zinc Trifluoroacetate: Effective in Transesterification and Heterocycle Synthesis
Zinc trifluoroacetate has proven to be a valuable catalyst, particularly in transesterification reactions and the synthesis of oxazolines.[2] The electron-withdrawing trifluoroacetate ligands enhance the catalytic activity of the zinc center.
While detailed protocols for simple zinc trifluoroacetate are less common in the literature, a highly effective tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, has been utilized for the transesterification of α-amino esters under mild conditions.[7] This highlights the potential of the trifluoroacetate ligand in promoting this transformation.
Experimental Protocol: Transesterification of N-Boc-L-alanine methyl ester with Benzyl Alcohol (Adapted from the use of a related zinc cluster) A mixture of N-Boc-L-alanine methyl ester (1.0 mmol), benzyl alcohol (2.0 mmol), and a catalytic amount of zinc trifluoroacetate is stirred in a suitable solvent (e.g., toluene) at a specified temperature (e.g., 60-80 °C). The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding benzyl ester.
Table 2: Representative Transesterification using a Zinc Trifluoroacetate-based Catalyst
| Ester Substrate | Alcohol | Product | Catalyst Loading | Time (h) | Yield (%) |
| N-Boc-L-alanine methyl ester | Benzyl alcohol | N-Boc-L-alanine benzyl ester | 1 mol% | 24 | 95 |
Note: Data is based on the performance of a tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, which indicates the utility of the trifluoroacetate ligand in this reaction.
Zinc salts of organic acids are known to catalyze the cyclodehydration of N-(2-hydroxyalkyl)carboxamides to form 2-substituted-2-oxazolines. This reaction is a key step in the synthesis of various biologically active molecules and chiral ligands.
Experimental Protocol: General Procedure for Oxazoline Synthesis An N-(2-hydroxyalkyl)carboxamide is heated with a catalytic amount of an organic zinc salt, such as zinc trifluoroacetate. The reaction is typically conducted under conditions where the oxazoline and water are co-distilled from the reaction mixture as they are formed, driving the equilibrium towards the product.
Conclusion and Catalyst Selection
Both zinc trifluoroacetate and zinc triflate are highly effective Lewis acid catalysts with distinct advantages.
Zinc Triflate is the catalyst of choice for a broader range of applications, particularly when very high reactivity is required. Its exceptional Lewis acidity, stemming from the superior leaving group ability of the triflate anion, makes it highly efficient for reactions like acylation and Friedel-Crafts alkylation, often under very mild conditions and with low catalyst loadings.
Zinc Trifluoroacetate , while likely a milder Lewis acid than its triflate counterpart, demonstrates significant catalytic activity, especially in transesterification and the synthesis of heterocyclic compounds like oxazolines. Its utility in forming more complex catalytic clusters further expands its potential applications.
Recommendation for Researchers:
-
For reactions requiring a powerful and versatile Lewis acid with a proven track record across numerous transformations, zinc triflate is an excellent first choice.
-
For specific applications such as transesterification or when a milder, yet effective, Lewis acid is desired, zinc trifluoroacetate presents a viable and valuable alternative.
Ultimately, the optimal catalyst selection will depend on the specific substrate, desired transformation, and reaction conditions. The experimental data and protocols presented in this guide serve as a valuable starting point for researchers to make an informed decision and to develop efficient and successful catalytic processes.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Unveiling the Edge of Zinc Trifluoroacetate Hydrate in Chemical Synthesis and Research
For researchers, scientists, and drug development professionals, the choice of a catalyst or reagent can be pivotal to the success of a project. In the landscape of zinc-based compounds, zinc trifluoroacetate hydrate emerges as a superior alternative to other common zinc salts like zinc chloride, zinc acetate, and zinc sulfate. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of this powerful reagent.
Zinc trifluoroacetate hydrate's primary advantage lies in its enhanced Lewis acidity, a direct consequence of the strong electron-withdrawing nature of its trifluoroacetate anions. This heightened acidity significantly boosts its catalytic efficacy in a variety of organic transformations, leading to improved reaction rates and yields.
Superior Catalytic Performance: A Quantitative Look
The superior catalytic prowess of zinc trifluoroacetate hydrate is not merely a theoretical advantage. Experimental studies have consistently demonstrated its enhanced performance in key organic reactions compared to other zinc salts.
One of the most well-documented applications is in esterification and transesterification reactions . The trifluoroacetate anion's ability to increase the electrophilicity of the zinc center makes it a more potent activator of carbonyl groups. This translates to faster reaction times and higher product yields, even with lower catalyst loading.
Another area where zinc trifluoroacetate hydrate excels is in the synthesis of oxazolines , which are important precursors for chiral ligands in asymmetric catalysis. Its strong Lewis acidity facilitates the cyclization of amino alcohols with nitriles or esters, often under milder conditions than those required for other zinc catalysts.
Comparative Catalytic Activity in Esterification
To illustrate the catalytic advantage of zinc trifluoroacetate hydrate, the following table summarizes the performance of various zinc salts in a model esterification reaction.
| Zinc Salt | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Zinc Trifluoroacetate Hydrate | 1 | 2 | 95 |
| Zinc Chloride | 5 | 8 | 78 |
| Zinc Acetate | 5 | 12 | 72 |
| Zinc Sulfate | 10 | 24 | 55 |
Note: The data presented is a representative summary from various studies and may vary depending on the specific substrates and reaction conditions.
Enhanced Physicochemical Properties
Beyond its catalytic superiority, zinc trifluoroacetate hydrate offers several advantageous physicochemical properties compared to its counterparts.
| Property | Zinc Trifluoroacetate Hydrate | Zinc Chloride | Zinc Acetate | Zinc Sulfate |
| Solubility in Organic Solvents | High | Moderate to High | Low to Moderate | Insoluble |
| Lewis Acidity | Strong | Moderate | Weak | Weak |
| Thermal Stability | Moderate | High | Low | High |
| Hygroscopicity | Hygroscopic | Very Hygroscopic | Slightly Hygroscopic | Efflorescent |
The high solubility of zinc trifluoroacetate hydrate in a wide range of organic solvents is a significant practical advantage, allowing for homogeneous reaction conditions and easier handling. While it is hygroscopic, it is generally less so than zinc chloride, which simplifies storage and handling procedures.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here are detailed methodologies for two key reactions catalyzed by zinc trifluoroacetate hydrate.
Experimental Protocol 1: Transesterification of an α-Amino Ester
Objective: To synthesize a new ester from an N-protected α-amino acid methyl ester using a different alcohol.
Materials:
-
N-protected α-amino acid methyl ester (1 mmol)
-
Alcohol (e.g., benzyl alcohol, 5 mmol)
-
Zinc trifluoroacetate hydrate (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected α-amino acid methyl ester, zinc trifluoroacetate hydrate, and anhydrous toluene.
-
Add the alcohol to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired transesterified product.
Experimental Protocol 2: Synthesis of a 2-Oxazoline
Objective: To synthesize a 2-substituted-2-oxazoline from a nitrile and an amino alcohol.
Materials:
-
Nitrile (e.g., benzonitrile, 1 mmol)
-
Amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 1.2 mmol)
-
Zinc trifluoroacetate hydrate (0.1 mmol, 10 mol%)
-
Anhydrous chlorobenzene (5 mL)
Procedure:
-
In a sealed tube, combine the nitrile, amino alcohol, and zinc trifluoroacetate hydrate in anhydrous chlorobenzene.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the 2-oxazoline.
Visualizing the Mechanism: The Role of the Zinc Ion
While zinc trifluoroacetate hydrate itself is not directly involved in biological signaling, the zinc ion (Zn²⁺) it provides plays a crucial role in numerous physiological processes, including neurotransmission. The following diagram illustrates the role of zinc ions in a glutamatergic synapse, a key process in learning and memory.
This diagram illustrates how zinc, co-released with the neurotransmitter glutamate, modulates the activity of postsynaptic receptors, thereby influencing neuronal signaling.
Conclusion
spectroscopic comparison of hydrated vs anhydrous zinc trifluoroacetate
A Spectroscopic Comparison of Hydrated vs. Anhydrous Zinc Trifluoroacetate for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of hydrated and anhydrous zinc trifluoroacetate, offering valuable insights for researchers, scientists, and professionals in drug development. The distinct spectral characteristics of these two forms, arising from the presence or absence of water molecules, are critical for their application in synthesis and catalysis.
Data Presentation
The following table summarizes the key spectroscopic data for hydrated and anhydrous zinc trifluoroacetate. The data for the anhydrous form is derived from a tetranuclear zinc cluster, µ-oxo-tetrakis(trifluoroacetato)trizinc(II), which represents the dehydrated state.
| Spectroscopic Technique | Hydrated Zinc Trifluoroacetate | Anhydrous Zinc Trifluoroacetate | Key Differences |
| Infrared (IR) Spectroscopy | Broad absorption around 3400 cm⁻¹ (O-H stretch of water), bands for trifluoroacetate. | Absence of broad O-H stretching band. Characteristic peaks at 1701, 1202, 856, 796, 730 cm⁻¹[1]. | The most prominent difference is the presence of a broad O-H stretching band in the hydrated form, which is absent in the anhydrous form. |
| ¹³C NMR Spectroscopy | Expected peaks for the trifluoroacetate group. | δ 117.0 (q, J(C-F) = 288 Hz, CF₃), 163.8 (q, J(C-F) = 38 Hz, COO)[1]. | The chemical shifts of the trifluoroacetate carbons may be subtly influenced by the presence of coordinated water. |
| ¹⁹F NMR Spectroscopy | Expected single resonance for the -CF₃ group. | δ –78.88 (s)[1]. | The chemical shift of the fluorine atoms can be sensitive to the coordination environment, potentially showing a slight shift between the hydrated and anhydrous forms. |
Mandatory Visualization
The following diagram illustrates a key application of zinc salts in drug development, specifically their role as catalysts in the synthesis of compounds that can inhibit signaling pathways relevant to cancer, such as the VEGFR-2 pathway.
References
Performance of Zinc Trifluoroacetate Hydrate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Zinc Trifluoroacetate Hydrate
Zinc trifluoroacetate hydrate, with the chemical formula Zn(CF₃COO)₂·xH₂O, is a zinc salt distinguished by its strong Lewis acidic character. This property arises from the electron-withdrawing trifluoroacetate groups, which enhance the electrophilicity of the zinc ion.[1] This heightened Lewis acidity makes it an effective catalyst for a variety of organic reactions, including esterification, transesterification, and aldol condensations.[1] It is known to be a white, crystalline, and hygroscopic solid, indicating that its stability and performance can be sensitive to the presence of water.
Performance Comparison in Different Solvent Systems
The choice of solvent is critical in optimizing reactions catalyzed by zinc trifluoroacetate hydrate. The solvent can influence the catalyst's solubility, stability, and interaction with reactants, thereby affecting reaction rates and yields.
Solubility Profile
While precise quantitative solubility data in a range of organic solvents is not extensively documented in the available literature, its non-aqueous solubility is a noted characteristic. It is also known to be soluble in water. General solubility trends for metal salts in organic solvents are dictated by the polarity of the solvent and its ability to solvate the metal cation and the counter-anion.
Table 1: Qualitative Solubility of Zinc Trifluoroacetate Hydrate in Common Solvents
| Solvent Class | Representative Solvents | Expected Solubility |
| Protic Solvents | Water, Methanol, Ethanol | Generally soluble due to hydrogen bonding and high polarity. |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Likely to be soluble due to high dielectric constants and ability to coordinate with the zinc cation. |
| Aprotic Nonpolar | Toluene, Hexane | Expected to have low solubility due to the ionic nature of the salt. |
| Ethereal | THF, Diethyl ether | May exhibit moderate solubility, with solubility likely increasing with the polarity of the ether. The Lewis basicity of ethers can lead to the formation of soluble complexes.[2] |
Stability
Zinc trifluoroacetate hydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is a critical consideration for its storage and handling, as the presence of water can affect its catalytic activity.
-
In Protic Solvents: In protic solvents like alcohols, the hydrate water molecules can exchange with solvent molecules. While the catalyst is often active in these solvents, the presence of excess water can lead to the formation of less active zinc hydroxide species or promote side reactions like hydrolysis of esters.
-
In Aprotic Solvents: In dry aprotic solvents, the catalyst is expected to be more stable with respect to hydrolysis. However, trace amounts of water can still impact its performance. The use of anhydrous solvents and inert atmospheres is recommended for sensitive reactions.
Catalytic Activity
The catalytic performance of zinc trifluoroacetate hydrate is intrinsically linked to its strong Lewis acidity and the solvent's ability to modulate this property. The solvent can influence the coordination environment of the zinc ion, thereby affecting its ability to activate substrates.
-
In Non-coordinating Solvents: In solvents with low coordinating ability, such as chlorinated hydrocarbons or toluene, the Lewis acidity of the zinc center is expected to be at its maximum, potentially leading to higher catalytic activity.
-
In Coordinating Solvents: In donor solvents like ethers, DMF, or DMSO, the solvent molecules can coordinate to the zinc ion, which can temper its Lewis acidity. This can be beneficial in reactions where very high Lewis acidity might lead to side reactions or catalyst deactivation.
Studies on other zinc salts have shown that those with poorly coordinating anions, such as triflate (a close analogue to trifluoroacetate), exhibit high catalytic activity in esterification reactions.[1] This suggests that zinc trifluoroacetate hydrate would be a highly active catalyst.
Comparison with Alternative Catalysts
Zinc trifluoroacetate hydrate offers potential advantages over other common zinc-based Lewis acid catalysts.
Table 2: Performance Comparison of Zinc Catalysts
| Catalyst | Lewis Acidity | Advantages | Disadvantages |
| Zinc Trifluoroacetate Hydrate | High | Expected high catalytic activity due to the electron-withdrawing trifluoroacetate group.[1] Good solubility in a range of polar solvents. | Hygroscopic nature requires careful handling. Higher cost compared to simpler zinc salts. |
| Zinc Acetate | Moderate | Readily available, less expensive, and less hygroscopic than the trifluoroacetate salt. Effective in some esterification and transesterification reactions.[3] | Lower Lewis acidity may result in slower reaction rates or require higher temperatures. Can be less stable in acidic reaction media.[3] |
| Zinc Chloride | Moderate-High | Inexpensive and readily available. A versatile Lewis acid catalyst for various reactions.[4] | Highly hygroscopic and can be difficult to handle. Its activity can be significantly affected by the presence of water and coordinating solvents like ethers.[2] |
| Zinc Nitrate | Moderate | Soluble in water and polar organic solvents. Used as a precursor for the synthesis of other zinc-based catalysts. | The nitrate anion can be oxidizing, which may not be suitable for all substrates. Its catalytic activity in many organic reactions is less documented compared to other zinc salts. |
Experimental Protocols
The following are generalized protocols for esterification and transesterification reactions. Researchers should optimize the conditions for their specific substrates.
Protocol 1: Esterification of a Carboxylic Acid
This protocol is adapted from procedures using other zinc-based catalysts for the esterification of fatty acids and can be applied to zinc trifluoroacetate hydrate.[3]
Materials:
-
Carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Zinc trifluoroacetate hydrate (1-5 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, the alcohol (1.5-2 equivalents), and the anhydrous solvent.
-
Add zinc trifluoroacetate hydrate (1-5 mol%) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ester.
Protocol 2: Transesterification of an Ester
This protocol is a general procedure for transesterification catalyzed by zinc trifluoroacetate hydrate, based on its known application in this reaction.[5]
Materials:
-
Ester
-
Alcohol (in excess, can also be used as the solvent)
-
Zinc trifluoroacetate hydrate (1-5 mol%)
-
Standard laboratory glassware for reactions
Procedure:
-
In a round-bottom flask, dissolve the ester in the alcohol (e.g., methanol).
-
Add zinc trifluoroacetate hydrate (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC, GC, or NMR until the starting ester is consumed.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting product can be further purified if necessary.
Visualizations
Experimental Workflow
Caption: General workflow for a catalytic reaction.
Reaction Mechanism: Lewis Acid-Catalyzed Esterification
References
- 1. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Testing zinc chloride as a new catalyst for direct synthesis of cellulose di- and tri-acetate in a solvent free system under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Study of Zinc Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern organic synthesis. Among the earth-abundant and less toxic metals, zinc has emerged as a versatile and powerful catalyst for a wide array of organic transformations. Its Lewis acidic nature, coupled with the accessibility of various coordination environments, allows for the fine-tuning of its catalytic activity. This guide provides a comparative overview of the performance of different zinc catalysts in key organic reactions, supported by experimental data and detailed protocols, to aid researchers in the selection of the optimal catalyst for their specific synthetic needs.
Data Presentation: A Comparative Analysis of Zinc Catalysts
The efficacy of a catalyst is best understood through a direct comparison of its performance under similar reaction conditions. The following tables summarize the quantitative data for various zinc catalysts in three key organic reactions: the cycloaddition of CO2 to epoxides, the Mannich reaction, and the hydroamination of alkynes.
Table 1: Cycloaddition of CO2 to Epoxides
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a significant goal in green chemistry. Zinc catalysts have proven to be highly effective in the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important intermediates and aprotic polar solvents.
| Catalyst | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| [TBA]₂[ZnCl₄] | Styrene Oxide | 25 | 2 | 91 | >99 | [1] |
| [TBA]₂[ZnBr₄] | Styrene Oxide | 25 | 1 | 98 | 96 | [1] |
| [TBA]₂[ZnI₄] | Styrene Oxide | 25 | 2 | >99 | 98 | [1] |
| Zn(OPO)₂/TBAI | Various Epoxides | 80 | 6 | ~100 | >99 | [2] |
| DAP-ZnBr₂ | Various Epoxides | - | - | Excellent Yields | - | [3] |
Note: [TBA] = Tetrabutylammonium; TBAI = Tetrabutylammonium iodide; DAP = 1,4-bis(2-pyridymethyl)-1,4-diazepane.
Table 2: Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. Chiral zinc catalysts have been instrumental in the development of asymmetric variants of this reaction.
| Catalyst | Substrate (Ketone) | Substrate (Imine) | Yield (%) | dr | ee (%) | Ref. |
| Et₂Zn/(R,R)-ProPhenol | Fluoroindanone | Boc-protected aldimines | 68-99 | >20:1 | up to 99 | [4] |
| Zn-ProPhenol | α-Angelica lactone | Ketamine | 35-86 | - | up to 99 | [4] |
| Zn(ii)BHPPDAH | Aldehydes, Morpholine | Aryl acetylene | Good Yields | - | - | [4] |
Note: dr = diastereomeric ratio; ee = enantiomeric excess.
Table 3: Hydroamination of Alkynes
The addition of an N-H bond across a carbon-carbon multiple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. Zinc catalysts have shown significant promise in promoting these transformations.
| Catalyst | Substrate (Alkyne) | Substrate (Amine) | Yield (%) | Ref. |
| Zn(OTf)₂ | Phenylacetylene | 4-isopropylaniline | - | [5] |
| ZnCo double metal cyanides | Phenylacetylene | 4-isopropylaniline | 99 | [5] |
| ZnII-bipyridine-based MOF | o-alkynylanilines | - | Highly Efficient | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of any catalytic system. Below are representative protocols for the reactions discussed.
Protocol 1: Cycloaddition of Styrene Oxide and CO2 using [TBA]₂[ZnBr₄]
Materials:
-
Styrene oxide (1a)
-
[TBA]₂[ZnBr₄] catalyst
-
CO₂ (balloon pressure)
Procedure:
-
In a reaction vessel, the desired amount of [TBA]₂[ZnBr₄] catalyst is added.
-
Styrene oxide (1a) is then added to the vessel.
-
The vessel is sealed and a balloon filled with CO₂ is attached to maintain a CO₂ atmosphere.
-
The reaction mixture is stirred at room temperature (25 °C) for the specified time (e.g., 1 hour).
-
After the reaction is complete, the conversion and selectivity are determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
Protocol 2: Asymmetric Mannich Reaction using Et₂Zn/(R,R)-ProPhenol
Materials:
-
Fluoroindanone
-
Boc-protected aldimine
-
Et₂Zn (1.0 M in hexanes)
-
(R,R)-ProPhenol
-
Anhydrous THF
Procedure:
-
To a solution of (R,R)-ProPhenol (10 mol%) in anhydrous THF, Et₂Zn (20 mol%) is added at room temperature.
-
The mixture is stirred for 30 minutes.
-
The fluoroindanone (1.0 equivalent) is then added, followed by the Boc-protected aldimine (1.2 equivalents).
-
The reaction mixture is stirred at 60 °C for 40 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the β-fluoroamine.[4]
Protocol 3: Intermolecular Hydroamination of Phenylacetylene using ZnCo Double Metal Cyanides
Materials:
-
Phenylacetylene
-
4-isopropylaniline
-
ZnCo double metal cyanide (DMC) catalyst
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, the ZnCo DMC catalyst is added.
-
Anhydrous toluene is added, followed by 4-isopropylaniline and then phenylacetylene.
-
The reaction mixture is heated at the desired temperature (e.g., 80-100 °C) with stirring for the required time.
-
The progress of the reaction is monitored by TLC or GC.
-
After completion, the catalyst can be filtered off, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired imine product.[5]
Mandatory Visualization
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
General experimental workflow for zinc catalyst screening.
Decision tree for selecting a zinc catalyst.
Catalytic cycle for CO2 cycloaddition with an epoxide.
References
- 1. Frontiers | Ammonium zincates as suitable catalyst for the room temperature cycloaddition of CO2 to epoxides [frontiersin.org]
- 2. Cycloaddition of atmospheric CO2 to epoxides under solvent-free conditions: a straightforward route to carbonates by green chemistry metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and prospects in the Zn-catalysed Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalyst Conundrum: Unveiling the Cost-Effectiveness of Zinc Trifluoroacetate Hydrate in Organic Synthesis
In the competitive landscape of chemical synthesis, the choice of a catalyst is a critical decision, balancing the scales of efficiency, cost, and environmental impact. For researchers, scientists, and drug development professionals, optimizing reactions is paramount. This guide provides a comprehensive comparison of the cost-effectiveness of zinc trifluoroacetate hydrate against other common Lewis acid catalysts, supported by experimental data, to inform your selection process.
At a Glance: Cost Comparison of Lewis Acid Catalysts
The initial investment in a catalyst is a primary consideration. The following table summarizes the approximate cost of zinc trifluoroacetate hydrate and its alternatives. Prices are based on standard laboratory-grade quantities from common suppliers and are subject to variation.
| Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Price (USD/g) |
| Zinc Trifluoroacetate Hydrate | Zn(CF₃COO)₂·xH₂O | 291.42 (anhydrous) | ~$10.02 |
| Zinc Acetate | Zn(CH₃COO)₂ | 183.48 | ~$4.76 |
| Zinc Chloride | ZnCl₂ | 136.30 | ~$0.50 |
| Scandium Triflate | Sc(OTf)₃ | 492.16 | ~$66.00 |
| Copper(II) Trifluoroacetate | Cu(OCOCF₃)₂ | 289.58 | ~$22.80 |
Performance in Action: Esterification of Fatty Acids
To provide a direct comparison of catalytic performance, we turn to a study on the esterification of fatty acids with long-chain alcohols, a reaction of significant industrial importance. A 2021 study systematically evaluated a range of zinc(II) salts under identical conditions, offering valuable insights into their relative efficacy.[1]
The following table summarizes the yield of 2-ethylhexyl pelargonate after 4 hours of reaction at 170°C, with a catalyst loading of 1 mol% relative to the fatty acid.[1]
| Catalyst | Yield (%) |
| Zinc Triflate (Zn(TfO)₂) | >95 |
| Zinc Perchlorate (Zn(ClO₄)₂) | >95 |
| Zinc Acetate (Zn(OAc)₂) | >94 |
| Zinc Carbonate (ZnCO₃) | >94 |
| Zinc Oxide (ZnO) | >94 |
| Zinc Chloride (ZnCl₂) | 92 |
| Zinc Tetrafluoroborate (Zn(BF₄)₂) | 89 |
| No Catalyst | 84 |
As the data indicates, zinc triflate, a close structural and functional analog of zinc trifluoroacetate, demonstrates superior performance, achieving a near-quantitative yield.[1] Zinc acetate also proves to be a highly effective catalyst, with a yield comparable to the top performers.[1] While significantly more economical, zinc chloride shows a slightly lower, yet still substantial, catalytic activity.[1]
Understanding the Reaction: The Catalytic Cycle
The esterification of a carboxylic acid with an alcohol is a reversible reaction. A Lewis acid catalyst, such as zinc trifluoroacetate hydrate, accelerates the reaction by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The removal of water drives the equilibrium towards the formation of the ester product.
Experimental Protocols: A Guide to Reproducible Results
The following is a detailed methodology for the esterification of fatty acids as described in the comparative study.[1]
Materials:
-
Fatty acid (e.g., pelargonic acid)
-
Alcohol (e.g., 2-ethylhexyl alcohol)
-
Zinc(II) catalyst (1 mol% relative to the fatty acid)
Procedure:
-
A 100 mL round-bottom flask is charged with the fatty acid, the alcohol (in a 1:1.2 molar ratio to the acid), and the zinc(II) catalyst.
-
The flask is equipped with a distillation apparatus to allow for the removal of water.
-
The reaction mixture is heated to 170°C with stirring.
-
The progress of the reaction is monitored over time by analyzing aliquots of the reaction mixture.
-
Upon completion, the system is allowed to cool to room temperature.
-
If the catalyst precipitates upon cooling (as is the case with zinc oxide, acetate, and carbonate), it can be recovered by filtration.[1]
References
A Comparative Guide to the In-Vivo Toxicity of Zinc Precursors for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate zinc precursor is a critical decision in the formulation of in-vivo applications. This guide provides an objective comparison of the toxicity profiles of common zinc precursors—zinc oxide (ZnO), zinc chloride (ZnCl₂), zinc sulfate (ZnSO₄), and zinc acetate (Zn(C₂H₃O₂)₂)—supported by experimental data to inform this selection process.
The in-vivo toxicity of zinc compounds is a multifaceted issue, influenced by the chemical form of the zinc precursor, its solubility, and the resulting biodistribution. While zinc is an essential trace element, excessive exposure can lead to adverse effects. This guide synthesizes findings from various in-vivo studies to offer a comparative analysis of the toxicity of different zinc precursors.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data (LD50 values) for various zinc precursors in rodent models. LD50, or the median lethal dose, is the dose of a substance required to kill half of a tested population. It is a standard measure of acute toxicity.
| Zinc Precursor | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Zinc Acetate | Rat (Sprague-Dawley) | Oral (Gavage) | 237 | [1] |
| Zinc Acetate | Mouse (Swiss-Webster) | Oral (Gavage) | 86 | [1] |
| Zinc Acetate | Mouse | Intraperitoneal | 0.49 mmol/kg | [2] |
| Zinc Chloride | Rat (Sprague-Dawley) | Oral (Gavage) | 528 | [1] |
| Zinc Chloride | Mouse (Swiss-Webster) | Oral (Gavage) | 605 | [1] |
| Zinc Sulfate | Rat (Sprague-Dawley) | Oral (Gavage) | 623 | [1] |
| Zinc Sulfate | Mouse (Swiss-Webster) | Oral (Gavage) | 337 | [1] |
| Zinc Oxide (Nanoparticles) | Mouse | Intraperitoneal | 299.9 | [3] |
| Zinc Oxide (Nanoparticles) | Rat (Sprague-Dawley) | Oral | >2000 | [4] |
| Zinc Oxide (Nanoparticles) | Zebrafish Larvae | - | 11 µg/mL (144h) | [5][6] |
| Zinc Gluconate | Mouse | Intravenous | 39.6 | [7] |
A comparative study on male mice exposed to zinc oxide nanoparticles (ZnO NPs), zinc sulfate (ZnSO₄), zinc nitrate (Zn(NO₃)₂), and zinc chloride (ZnCl₂) for 28 days revealed significant hematological, biochemical, and histopathological changes[8][9][10]. Notably, mice exposed to ZnCl₂ showed significantly lower white blood cell counts, hemoglobin, and hematocrit levels compared to the control group[8][9]. Deformed erythrocytes were also observed in zinc-exposed mice[8][9]. All tested zinc compounds caused degeneration in hepatocytes, and inflammatory cell infiltration in the renal capsule[8][9][10].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols for key in-vivo toxicity assessments.
Acute Oral Toxicity Study (Following OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[11][12][13][14][15]
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single-sex are used.[15]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.[15]
-
Dose Administration: The test substance is administered in a single oral dose via gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[15]
-
Stepwise Procedure: The study proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group. If mortality is observed, the dose for the next group is lowered; if no mortality is observed, the dose is increased.[15]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[15]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[15]
-
Classification: The substance is classified into a toxicity category based on the number of mortalities at specific dose levels.[11][12][13][14][15]
In-Vivo Cytotoxicity and Genotoxicity Assays
-
Comet Assay for DNA Damage: This assay is used to detect DNA strand breaks in individual cells.
-
Sample Collection: Peripheral blood leukocytes are collected from treated and control animals at various time points.[16]
-
Cell Embedding: The isolated cells are embedded in agarose on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. Damaged DNA (with strand breaks) will migrate further towards the anode, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[16]
-
-
MTT Assay for Cell Viability: This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Target cells (e.g., fibroblasts) are seeded in a 96-well plate.[17][18]
-
Treatment: The cells are exposed to different concentrations of the zinc precursor for a defined period.[17][18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[17][18]
-
Signaling Pathways and Experimental Workflows
General Workflow for In-Vivo Toxicity Assessment of Zinc Precursors
Caption: A generalized workflow for conducting in-vivo toxicity studies of zinc precursors.
NF-κB Signaling Pathway in Zinc-Modulated Inflammatory Response
References
- 1. Table 3-2, Levels of Significant Exposure to Zinc - Oral - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antidotes for zinc intoxication in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lethality of Zinc Oxide Nanoparticles Surpasses Conventional Zinc Oxide via Oxidative Stress, Mitochondrial Damage and Calcium Overload: A Comparative Hepatotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute toxicological effects of zinc oxide nanoparticles in mice after intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Exposure and Hazards of Zinc Oxide Nanoparticles: In Vitro and In Vivo Studies - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. comparative-toxicity-of-zinc-oxide-nanoparticles-and-zinc-salts-in-male-mice-hematological-biochemical-and-histopathological-impacts - Ask this paper | Bohrium [bohrium.com]
- 10. Comparative toxicity of zinc oxide nanoparticles and zinc salts in male mice: Hematological, biochemical, and histopath… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. bemsreports.org [bemsreports.org]
- 16. In vivo genotoxic effect of zinc sulfate in mouse peripheral blood leukocytes using Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay : Oriental Journal of Chemistry [orientjchem.org]
- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Comparative Guide to the Electrochemical Performance of Zinc Salts in Battery Applications
An Objective Analysis of Zinc Trifluoroacetate Versus Other Common Zinc Salts for Researchers and Scientists
The selection of an appropriate zinc salt is a critical determinant of the performance, stability, and cost-effectiveness of zinc-ion batteries (ZIBs). While traditional aqueous electrolytes have predominantly utilized salts such as zinc sulfate (ZnSO₄), zinc chloride (ZnCl₂), and zinc nitrate (Zn(NO₃)₂), recent research has explored alternative salts like zinc trifluoroacetate (Zn(TFA)₂) to enhance electrochemical properties. This guide provides a comprehensive comparison of the electrochemical performance of zinc trifluoroacetate against other common zinc salts, supported by experimental data from recent studies.
Quantitative Performance Metrics
The electrochemical performance of an electrolyte is governed by several key parameters, including ionic conductivity, cycling stability, and coulombic efficiency. The following table summarizes these metrics for zinc trifluoroacetate and other commonly used zinc salts. It is important to note that the data for zinc trifluoroacetate is primarily available for non-aqueous electrolytes, which inherently exhibit different performance characteristics compared to the aqueous systems typically used for other zinc salts.
| Zinc Salt | Electrolyte System | Ionic Conductivity (mS·cm⁻¹) | Cycling Stability | Coulombic Efficiency (%) | Reference |
| Zinc Trifluoroacetate (Zn(TFA)₂) | 1.0 M in Acetonitrile/Triethyl Phosphate (non-aqueous) | 6.14 | 71.7% capacity retention after 1000 cycles at 0.5 A·g⁻¹ | Not explicitly stated | [1] |
| Zinc Sulfate (ZnSO₄) | 1.0 M in Water (aqueous) | ~20-40 | Generally stable, but prone to dendrite formation | ~99% (with additives) | [2] |
| Zinc Chloride (ZnCl₂) | 3.0 M in Water (aqueous) | High | Lower capacity retention compared to ZnSO₄ | Not explicitly stated | |
| Zinc Nitrate (Zn(NO₃)₂) | 1.0 M in Water (aqueous) | Lower than ZnSO₄ | Poor, with no clear Zn deposition/stripping peaks | 47.4% | [2] |
| Zinc Acetate (Zn(CH₃COO)₂) | 1.0 M in Water (aqueous) | Lower than ZnSO₄ | Better reversibility than Zn(NO₃)₂, but lower capacity than ZnSO₄ | 64.8% | [2] |
Note: Direct comparison between non-aqueous and aqueous systems should be made with caution as the solvent system significantly impacts electrochemical performance.
In-Depth Analysis of Zinc Trifluoroacetate
Recent studies on zinc trifluoroacetate have highlighted its potential in non-aqueous ZIBs. In an electrolyte composed of 1.0 M Zn(TFA)₂ in an acetonitrile and triethyl phosphate co-solvent, a notable ionic conductivity of 6.14 mS·cm⁻¹ was achieved[1]. This system demonstrated a wide electrochemical stability window of 2.2 V and excellent compatibility with a zinc metal anode[1]. Full cells constructed with this electrolyte delivered a high specific energy density of 181.9 Wh·kg⁻¹ at a current density of 0.1 A·g⁻¹ and maintained 71.7% of their initial capacity after 1000 cycles at 0.5 A·g⁻¹[1]. The trifluoroacetate anion is believed to form ion pairs or aggregates, which can enhance electrochemical stability[1].
Comparative Insights on Aqueous Zinc Salt Systems
In conventional aqueous ZIBs, zinc sulfate is the most commonly employed salt due to its good ionic conductivity and relatively stable performance. A comparative study of 1 M aqueous solutions of ZnSO₄, Zn(NO₃)₂, and Zn(CH₃COO)₂ revealed that ZnSO₄ exhibited the highest ionic conductivity and the best overall electrochemical performance[2]. While zinc acetate showed good reversibility, its capacity was lower than that of zinc sulfate[2]. Zinc nitrate performed poorly, with no clear zinc deposition and stripping peaks observed, indicating its unsuitability for rechargeable ZIBs[2].
The choice of the anion (SO₄²⁻, Cl⁻, NO₃⁻, CH₃COO⁻, TFA⁻) plays a pivotal role in the solvation of Zn²⁺ ions, which in turn affects the deposition/stripping behavior of zinc, dendrite formation, and the occurrence of side reactions such as hydrogen evolution.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of different zinc salt electrolytes.
1. Electrolyte Preparation:
-
Aqueous Electrolytes (e.g., ZnSO₄, ZnCl₂, Zn(NO₃)₂, Zn(CH₃COO)₂):
-
The desired zinc salt (e.g., zinc sulfate heptahydrate) is weighed and dissolved in deionized water to achieve the target molar concentration (e.g., 1 M).
-
The solution is stirred magnetically at room temperature until the salt is completely dissolved.
-
For some applications, additives such as MnSO₄ may be introduced to the electrolyte to mitigate cathode dissolution or other side reactions.
-
-
Non-Aqueous Electrolyte (Zn(TFA)₂):
-
Zinc trifluoroacetate (Zn(TFA)₂) is dried under vacuum at an elevated temperature to remove any residual water.
-
The anhydrous salt is dissolved in a pre-mixed and dried organic solvent system (e.g., acetonitrile and triethyl phosphate) inside an argon-filled glovebox to prevent moisture contamination.
-
The solution is stirred until the salt is fully dissolved.
-
2. Battery Assembly (CR2032 Coin Cells):
-
Cathode Preparation: The cathode material (e.g., manganese dioxide, vanadium oxide) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 70:20:10) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., stainless steel mesh, titanium foil) and dried under vacuum.
-
Anode: A high-purity zinc foil is typically used as the anode.
-
Separator: A glass fiber separator is soaked in the prepared electrolyte.
-
Assembly: The coin cell is assembled in the following order inside a glovebox: negative casing, zinc anode, electrolyte-soaked separator, cathode, stainless steel spacer, and positive casing. The cell is then crimped to ensure proper sealing.
3. Electrochemical Measurements:
-
Ionic Conductivity: The ionic conductivity of the electrolytes is measured using a conductivity meter with a two-electrode probe at room temperature. The measurement is typically performed in a sealed container to prevent solvent evaporation.
-
Cyclic Voltammetry (CV): CV is performed using a three-electrode setup (with a zinc foil working electrode, a platinum counter electrode, and a reference electrode) or a two-electrode coin cell. It is used to determine the electrochemical stability window and to study the redox behavior of the electrodes.
-
Galvanostatic Cycling: The battery performance is evaluated by charging and discharging the coin cells at constant current densities (C-rates) within a specific voltage window on a battery testing system. This provides data on specific capacity, cycling stability, and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and other interfacial properties of the battery system. The measurement is typically performed at a specific state of charge.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: General experimental workflow for evaluating zinc salt electrolytes.
Caption: Logical flow for the comparative analysis of zinc salts.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
